Product packaging for 4-Nitrosodiphenylamine(Cat. No.:CAS No. 156-10-5)

4-Nitrosodiphenylamine

Cat. No.: B086041
CAS No.: 156-10-5
M. Wt: 198.22 g/mol
InChI Key: OIJHFHYPXWSVPF-UHFFFAOYSA-N
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Description

p-Nitrosodiphenylamine can cause cancer according to an independent committee of scientific and health experts.
P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992)
Para-Nitrosodiphenylamine is a member of benzenes.
RN given refers to parent cpd;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B086041 4-Nitrosodiphenylamine CAS No. 156-10-5

Properties

IUPAC Name

4-nitroso-N-phenylaniline
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InChI

InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
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InChI Key

OIJHFHYPXWSVPF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
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Molecular Formula

C12H10N2O
Record name P-NITROSODIPHENYLAMINE
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DSSTOX Substance ID

DTXSID1021031
Record name 4-Nitrosodiphenylamine
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Molecular Weight

198.22 g/mol
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Physical Description

P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index]
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Solubility

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE
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Vapor Pressure

0.000185 [mmHg]
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Color/Form

GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals

CAS No.

156-10-5
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Melting Point

291 °F (Decomposes) (NTP, 1992), 144-145 °C
Record name P-NITROSODIPHENYLAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 156-10-5

This technical guide provides a comprehensive overview of 4-Nitrosodiphenylamine, a significant chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical and physical properties, synthesis methodologies, common applications, safety and toxicological data, and analytical procedures.

Core Chemical and Physical Properties

This compound, also known as p-Nitrosodiphenylamine, is an organic compound with the molecular formula C₁₂H₁₀N₂O.[1] It typically appears as green plates with a bluish luster or as a black powder.[2] This compound has limited solubility in water but is soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 156-10-5[1][3][4]
Molecular Formula C₁₂H₁₀N₂O[1][3][4]
Molecular Weight 198.23 g/mol [2][4]
Appearance Green plates with bluish luster or black powder[2][5]
Melting Point 144 °C (with decomposition)[5]
Solubility Insoluble in water; Sparingly soluble in DMSO (1-10 mg/ml)[1][3]
IUPAC Name 4-nitroso-N-phenylaniline[2]
InChI Key OIJHFHYPXWSVPF-UHFFFAOYSA-N[1][2]
SMILES O=NC1=CC=C(NC2=CC=CC=C2)C=C1[3]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the rearrangement of N-Nitrosodiphenylamine (Fischer-Hepp rearrangement) and the condensation of aniline with nitrobenzene.

Fischer-Hepp Rearrangement Method

This classic method involves the nitrosation of diphenylamine to form N-Nitrosodiphenylamine, which is then rearranged in the presence of an acid catalyst to yield the final product.

Experimental Protocol Outline:

  • Nitrosation: Diphenylamine is dissolved in a suitable solvent (e.g., benzene). An aqueous solution of sodium nitrite is added dropwise while maintaining a cool temperature (e.g., 15-17 °C) and stirring vigorously. Dilute sulfuric acid is added to facilitate the reaction, forming N-Nitrosodiphenylamine.

  • Rearrangement: The N-Nitrosodiphenylamine intermediate is then treated with an alcoholic solution of hydrogen chloride (e.g., methanolic HCl). The reaction temperature is controlled (e.g., 0-65 °C) to allow the nitroso group to migrate from the nitrogen atom to the para position of the phenyl ring, forming this compound hydrochloride.[4]

  • Neutralization and Isolation: The acidic solution containing the hydrochloride salt is neutralized with an alkali solution (e.g., sodium hydroxide). This converts the salt into the free base, this compound, which can then be isolated. The product is often soluble in excess alkali due to the formation of its oxime tautomer.[4]

Fischer_Hepp_Synthesis start Diphenylamine nitrosation Step 1: Nitrosation (NaNO₂, H₂SO₄, 15-17°C) start->nitrosation intermediate N-Nitrosodiphenylamine nitrosation->intermediate rearrangement Step 2: Fischer-Hepp Rearrangement (Alcoholic HCl, 0-65°C) intermediate->rearrangement hcl_salt This compound Hydrochloride rearrangement->hcl_salt neutralization Step 3: Neutralization (Alkali Solution, e.g., NaOH) hcl_salt->neutralization product This compound neutralization->product

Caption: Workflow for the synthesis of this compound via Fischer-Hepp rearrangement.

Aniline and Nitrobenzene Condensation Method

This method involves the direct condensation of aniline and nitrobenzene in the presence of a catalyst. Variations of this method aim to improve yield and reduce byproducts.

Experimental Protocol Outline:

  • Ammonolysis/Acylation (Optional Pre-step): In some patented methods, aniline is first reacted with an anhydride (e.g., phthalic anhydride) in an organic solvent like cyclohexane at elevated temperatures (100-200 °C).[6] This step protects the amino group and increases steric hindrance to prevent unwanted side reactions.[6]

  • Condensation: The aniline (or its acylated derivative) is reacted with nitrobenzene in the presence of a strong base catalyst (e.g., tetramethylammonium hydroxide and sodium hydroxide).[3] The reaction is typically carried out in a microchannel reactor at temperatures ranging from 50-100 °C for a specified duration (e.g., 1-3 hours).[3]

  • Work-up and Isolation: After the reaction is complete, the mixture is processed to separate the product, this compound, from unreacted starting materials, catalyst, and byproducts.

Condensation_Synthesis cluster_reaction Condensation Reaction aniline Aniline reaction_step Reaction at 50-100°C in Microchannel Reactor aniline->reaction_step nitrobenzene Nitrobenzene nitrobenzene->reaction_step catalyst Base Catalyst (e.g., TMAOH, NaOH) catalyst->reaction_step workup Product Work-up and Isolation reaction_step->workup product This compound workup->product

Caption: Generalized workflow for the condensation synthesis of this compound.

Applications and Industrial Significance

This compound is a versatile chemical intermediate with several key industrial uses. Its primary application is in the rubber industry as a vulcanization retarder (ant scorcher) and as an antioxidant.[1] It is also used in the synthesis of dyes, pigments, and pharmaceuticals.[1][5] Furthermore, it can act as a polymerization inhibitor for vinyl monomers.[1][2]

Applications main This compound rubber Rubber Industry main->rubber dyes Dyes & Pigments Synthesis main->dyes pharma Pharmaceutical Intermediate main->pharma polymer Polymerization Inhibitor main->polymer sub_rubber1 Vulcanization Retarder rubber->sub_rubber1 sub_rubber2 Antioxidant rubber->sub_rubber2 sub_polymer Vinyl Monomers polymer->sub_polymer

Caption: Key industrial applications of this compound.

Safety, Toxicology, and Metabolism

This compound is classified as a hazardous substance and is considered a potential carcinogen.[1][3] It is harmful if swallowed and causes skin and eye irritation.[7][8][9] Proper personal protective equipment, including gloves and safety goggles, should be used when handling this chemical.[10]

Table 2: Hazard and Safety Information

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed Acute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
Causes skin irritation Skin Irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][11]
Causes serious eye irritation Eye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11]
Suspected of causing cancer CarcinogenicityThis compound is listed as a potential carcinogen.[1][2]
Mechanism of Toxicity

Unlike many N-nitroso compounds that are activated via α-hydroxylation to form DNA-alkylating agents, this compound lacks α-carbon hydrogens.[12] Its carcinogenicity is therefore believed to occur through a different mechanism. The leading hypothesis is transnitrosation , where the nitroso group is transferred from this compound to other secondary amines in vivo, forming potent carcinogenic N-nitrosamines.[13][14] Metabolic studies suggest that it can be denitrosated to diphenylamine, which can then be hydroxylated.[2]

Metabolism_Toxicity cluster_pathways Metabolic Pathways ndpha This compound (4-NDPhA) denitrosation Denitrosation ndpha->denitrosation Pathway 1 transnitrosation Transnitrosation ndpha->transnitrosation Pathway 2 (Toxicity Mechanism) dpa Diphenylamine denitrosation->dpa transnitrosation->dpa carcinogen Carcinogenic N-Nitrosamine (R₂N-N=O) transnitrosation->carcinogen hydroxylation Hydroxylation dpa->hydroxylation secondary_amine Endogenous Secondary Amine (R₂NH) secondary_amine->transnitrosation hydroxylated_dpa Hydroxydiphenylamine hydroxylation->hydroxylated_dpa

Caption: Proposed metabolic and toxicity pathways for this compound.

Analytical Methodologies

The analysis of this compound, often as part of a broader screen for nitrosamine impurities, is critical for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred analytical techniques.

Key Analytical Techniques:

  • LC-MS/MS: This is a highly sensitive and specific method for quantifying nitrosamines. A common approach uses a C18 or PFP (pentafluorophenyl) column with a mobile phase consisting of a gradient of water and methanol or acetonitrile containing a small amount of formic acid. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7]

  • GC-MS/MS: For volatile nitrosamines, GC-MS/MS is a powerful tool. Due to the thermal lability of some nitrosamines, careful optimization of the injection port temperature is required. Electron Ionization (EI) is often used, and a triple quadrupole mass spectrometer provides the necessary sensitivity and selectivity for trace-level detection.[8][11]

General Analytical Protocol (LC-MS/MS):

  • Sample Preparation: The sample (e.g., drug substance, rubber extract) is dissolved in a suitable solvent (e.g., methanol, dichloromethane). The solution is filtered to remove particulates.

  • Chromatographic Separation: An aliquot of the sample is injected into the HPLC system. The nitrosamines are separated on a reverse-phase column (e.g., InertSustain AQ-C18).[7]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The parent ion of this compound is selected and fragmented, and specific product ions are monitored for quantification.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Analytical_Workflow sample_prep 1. Sample Preparation (Dissolution & Filtration) hplc 2. HPLC Separation (e.g., C18 Column) sample_prep->hplc msms 3. MS/MS Detection (MRM Mode) hplc->msms data_analysis 4. Data Analysis (Quantification vs. Standard Curve) msms->data_analysis result Result (Concentration) data_analysis->result

Caption: General workflow for the analysis of this compound by LC-MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Nitrosodiphenylamine

This technical guide provides a comprehensive overview of the primary synthesis mechanism for this compound, a crucial intermediate in various chemical manufacturing processes. The document details the core reaction pathway, presents quantitative data from established methods, and provides a detailed experimental protocol.

Core Synthesis Reaction Mechanism

The most common and industrially significant method for synthesizing this compound involves a two-step process starting from diphenylamine.[1]

  • N-Nitrosation of Diphenylamine: Diphenylamine is first treated with a nitrosating agent, such as sodium nitrite in an acidic medium or gaseous nitrogen oxides, to form the intermediate, N-Nitrosodiphenylamine (NDFA).[2][3][4] This reaction involves the electrophilic attack of a nitrosonium ion (NO+) or its carrier on the secondary amine nitrogen of diphenylamine.[5]

  • Fischer-Hepp Rearrangement: The N-Nitrosodiphenylamine intermediate then undergoes an acid-catalyzed intramolecular rearrangement known as the Fischer-Hepp rearrangement.[6][7] In this step, the nitroso (-N=O) group migrates from the nitrogen atom to the para-position of one of the phenyl rings, yielding the stable C-nitroso compound, this compound.[6][7] While the exact mechanism is not fully elucidated, evidence strongly suggests it is an intramolecular process.[7] The reaction is typically carried out in the presence of hydrochloric acid, often dissolved in an alcohol like methanol or ethanol.[7][8]

G Diphenylamine Diphenylamine NNitroso N-Nitrosodiphenylamine (Intermediate) Diphenylamine->NNitroso  Step 1: N-Nitrosation Product This compound (Final Product) NNitroso->Product  Step 2: Fischer-Hepp  Rearrangement Reagent1 Nitrosating Agent (e.g., NaNO₂, H⁺) Reagent1->Diphenylamine Reagent2 Acid Catalyst (e.g., Alcoholic HCl) Reagent2->NNitroso

Caption: Core reaction pathway for this compound synthesis.

Quantitative Data Presentation

The efficiency of this compound synthesis is influenced by various factors including the choice of solvent, catalyst, temperature, and reaction time. The following table summarizes quantitative data from several documented procedures.

PrecursorSolvent(s)Catalyst / AcidTemp.TimeYieldReference
N-Nitrosodiphenylamineo-DichlorobenzeneAlcoholic HClN/AN/A95%[8]
N-NitrosodiphenylamineBenzene / MethanolHydrogen Chloride (HCl)40 °C30 min88%[9]
Diphenylamine1,2-Dichloroethane (DCE)None (uses NO-1 reagent)85-90 °C20 hrs87% (for NDFA)[10][11]
DiphenylamineEthanol / WaterHCl / Iron ComplexRoom T.1.5-2 hrs95-98% (for NDFA)[4]
Carbanilide / NitrobenzeneN/A (proprietary)Base (e.g., KOH)50-80 °CN/AHigh[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Fischer-Hepp rearrangement, synthesized from common literature procedures.[8][9]

Materials and Reagents
  • N-Nitrosodiphenylamine (Precursor)

  • o-Dichlorobenzene (Solvent)

  • Alcoholic Hydrochloric Acid (Catalyst)

  • 10% Sodium Hydroxide or Sodium Carbonate solution (Aqueous Alkali)

  • 20% Sulfuric Acid (for neutralization)

  • Reaction vessel with stirring mechanism

  • Separatory funnel

  • Filtration apparatus

Step-by-Step Procedure
  • Dissolution: Prepare a solution of N-Nitrosodiphenylamine in an inert, water-immiscible solvent such as o-dichlorobenzene. The concentration can range from a 5% by weight solution to a saturated solution.[8]

  • Reaction Initiation: Introduce the N-Nitrosodiphenylamine solution into the reaction vessel containing alcoholic hydrochloric acid. Alternatively, the alcoholic HCl can be added to the precursor solution. The reaction proceeds, causing the rearrangement to occur.

  • Formation of Hydrochloride Salt: As the reaction progresses, a suspension of 4-nitroso-diphenylamine-hydrochloride is formed.[8][9] Reaction temperatures are typically maintained between 15°C and 55°C.[9]

  • Work-up and Extraction: The resulting suspension is worked up by extraction with an aqueous alkali solution (e.g., 10% soda lye).[8] this compound, being acidic in its tautomeric p-benzoquinone-aniloxime form, dissolves in the aqueous alkaline phase as its alkali salt. This separates it from unreacted N-Nitrosodiphenylamine and other by-products, which remain in the organic phase.[8]

  • Isolation of Final Product: The organic phase is separated. The aqueous-alkaline extracts are combined and neutralized with a diluted mineral acid, such as 20% sulfuric acid.[8]

  • Purification: The neutralization causes the free this compound to precipitate out of the solution. The solid product is then collected by filtration, washed with water, and dried to yield the purified compound.

G start Start: N-Nitrosodiphenylamine & o-Dichlorobenzene dissolve 1. Dissolve Precursor in Solvent start->dissolve react 2. Add Alcoholic HCl & Initiate Rearrangement dissolve->react Fischer-Hepp Reaction suspend 3. Form Suspension of 4-NDPA-Hydrochloride react->suspend extract 4. Extract with Aqueous Alkali (e.g., NaOH) suspend->extract separate 5. Separate Organic and Aqueous Phases extract->separate neutralize 6. Neutralize Aqueous Phase with Dilute Acid (e.g., H₂SO₄) separate->neutralize Aqueous Phase organic_waste Organic Waste: Unreacted Precursor, By-products separate->organic_waste Organic Phase precipitate 7. Precipitate Final Product neutralize->precipitate end End: Purified This compound precipitate->end

Caption: General experimental workflow for this compound synthesis.

Alternative Synthesis Routes

While the Fischer-Hepp rearrangement is the predominant method, other synthetic pathways have been developed:

  • Nitrobenzene Method: This process involves the condensation reaction of aniline with nitrobenzene in the presence of a strong base catalyst, such as tetramethylammonium hydroxide, to yield both 4-nitrodiphenylamine and this compound.[1][12]

  • Carbanilide Method: This route reacts carbanilide with nitrobenzene in the presence of a suitable base and solvent. Aniline is added during the process to regenerate some of the carbanilide starting material, allowing for a continuous reaction with high selectivity.[2]

These alternative methods can offer advantages in terms of avoiding corrosive materials or reducing wastewater, making them attractive for green industrial applications.[2]

References

Spectroscopic Profile of 4-Nitrosodiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrosodiphenylamine, a chemical intermediate of interest in various industrial and research applications. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by two main absorption maxima, indicating the presence of chromophores within the molecule. These absorptions are attributed to π → π* and n → π* electronic transitions.

Table 1: UV-Vis Spectroscopic Data of this compound

Wavelength (λmax)Molar Absorptivity (ε)Solvent System
259 nm4170 M⁻¹cm⁻¹Alcohol-Hydrochloric Acid
406 nm20420 M⁻¹cm⁻¹Alcohol-Hydrochloric Acid
392 nmNot ReportedNot Specified

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable solvent, such as an alcohol-hydrochloric acid mixture, to a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument parameters, such as scan speed and slit width, should be optimized to obtain a high-quality spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent (e.g., Alcohol-HCl) A->B C Prepare Serial Dilutions B->C D Calibrate Spectrophotometer E Run Blank (Solvent) D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Calculate Molar Absorptivity G->H

Diagram 1: A generalized workflow for acquiring UV-Vis spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. Key vibrational frequencies correspond to the N-H, C-H, N=O, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
3100-3000MediumAromatic C-H stretch
1600-1585Medium-StrongAromatic C=C stretch
~1500StrongN=O stretch (nitroso group)
1500-1400Medium-StrongAromatic C=C stretch
900-675StrongAromatic C-H out-of-plane bend

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum of the KBr pellet is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

Table 3: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d2HAromatic protons ortho to NO group
~7.4t2HAromatic protons meta to NH group on the unsubstituted ring
~7.2d2HAromatic protons ortho to NH group on the unsubstituted ring
~7.0d2HAromatic protons meta to NO group
~6.5s (broad)1HN-H proton

Table 4: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
~155C-NO
~145C-NH (ipso) on the nitroso-substituted ring
~140C-NH (ipso) on the unsubstituted ring
~130Aromatic CH
~125Aromatic CH
~120Aromatic CH
~115Aromatic CH

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Synthesis_Workflow A Diphenylamine D Reaction Mixture A->D B Sodium Nitrite (NaNO₂) B->D C Acid (e.g., HCl) C->D E N-Nitrosodiphenylamine (Intermediate) D->E F Fischer-Hepp Rearrangement (Acid Catalyst) E->F G This compound F->G H Purification (Crystallization) G->H I Pure this compound H->I

The Dawn of a Chromophore: Early Studies and Discovery of 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrosodiphenylamine (4-NDPA), a compound of significant industrial importance, emerged from the foundational era of organic chemistry. Its discovery and early characterization were intrinsically linked to the development of synthetic dyes and a deeper understanding of molecular rearrangements. This technical guide provides a comprehensive overview of the seminal studies that led to the synthesis and characterization of this compound, with a focus on the experimental methodologies and quantitative data from that period. While not a therapeutic agent with a defined signaling pathway, its role as a crucial chemical intermediate and its fascinating rearrangement chemistry have cemented its place in the annals of organic synthesis.

Discovery and a Pivotal Rearrangement

The history of this compound is inseparable from the Fischer-Hepp rearrangement , a named reaction first described by Otto Philipp Fischer and Eduard Hepp in 1886.[1] This acid-catalyzed intramolecular rearrangement of N-nitrosoamines of aromatic secondary amines proved to be the key to accessing para-nitroso aromatic amines, which were otherwise difficult to synthesize directly.[1] The discovery was a significant advancement in the synthesis of substituted anilines, which were, and continue to be, vital building blocks in the chemical industry.

The initial synthesis involved the nitrosation of diphenylamine to form N-nitrosodiphenylamine, which was then subjected to the rearrangement conditions to yield the desired this compound. This process, often referred to as the "Ouchi process" in industrial contexts, involves the reaction of diphenylamine with a nitrosating agent like sodium nitrite, followed by the acid-catalyzed rearrangement.[2]

Physicochemical Properties: Early Characterizations

Early investigations into this compound focused on establishing its fundamental physical and chemical properties. These foundational data were crucial for its identification, purification, and subsequent use in synthesis. The compound is typically described as green plates with a bluish luster or a black powder.[3][4]

Table 1: Physical and Chemical Properties of this compound from Early Literature

PropertyValueReference(s)
Appearance Green plates with a bluish luster or a black powder[3][4]
Melting Point 144 °C (with decomposition)[3]
Boiling Point 335.53 °C (rough estimate)[3]
Solubility Insoluble in water; Soluble in organic solvents. Sparingly soluble in DMSO.[3][5]
Molecular Formula C₁₂H₁₀N₂O[5]
Molecular Weight 198.22 g/mol [4]

Experimental Protocols from Early Synthetic Methods

The following protocols are based on descriptions found in early literature and foundational patents, providing insight into the practical aspects of this compound synthesis during its initial period of study.

Protocol 1: Synthesis of N-Nitrosodiphenylamine (Precursor)

This procedure outlines the nitrosation of diphenylamine, the necessary precursor for the Fischer-Hepp rearrangement.

Materials:

  • Diphenylamine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Hexanol (or another suitable organic solvent)

Procedure:

  • A mixture of diphenylamine and an aqueous solution of sodium nitrite is prepared in a reaction vessel equipped with a stirrer.

  • Hexanol is added as a solvent to dissolve the diphenylamine.

  • The mixture is stirred, and a solution of sulfuric acid is added dropwise over a period of 30 minutes.

  • The reaction temperature is allowed to rise to approximately 40°C and maintained for 15 minutes after the acid addition is complete.

  • The aqueous layer is then separated and discarded. The organic layer, containing N-nitrosodiphenylamine dissolved in hexanol, is retained for the subsequent rearrangement step.[6]

Protocol 2: The Fischer-Hepp Rearrangement to this compound

This protocol details the acid-catalyzed rearrangement of N-nitrosodiphenylamine.

Materials:

  • Solution of N-nitrosodiphenylamine in hexanol (from Protocol 1)

  • Hydrogen chloride (HCl) gas

  • Aqueous sodium hydroxide (NaOH) solution

  • Hexane

Procedure:

  • The hexanol solution containing N-nitrosodiphenylamine is cooled in an ice-water bath, and the temperature is adjusted to 30-35°C.

  • Hydrogen chloride gas is bubbled through the solution while stirring.

  • The reaction mixture is then neutralized by the addition of an aqueous sodium hydroxide solution until the pH reaches between 8 and 9.

  • The mixture is stirred at 40-50°C for 30 minutes and then heated to 75-80°C. The pH is readjusted to approximately 8.5 with sodium hydroxide.

  • The aqueous phase is separated and discarded while the mixture is hot.

  • The hexanol phase is cooled to about 5°C overnight, allowing the this compound to crystallize.

  • The resulting bluish-black crystals are collected by filtration, washed with hexane, and air-dried.[6]

The Chemical Pathway: Mechanism of the Fischer-Hepp Rearrangement

While not a biological signaling pathway, the mechanism of the Fischer-Hepp rearrangement represents a fascinating chemical transformation that was a subject of early mechanistic inquiry. The exact mechanism has been a topic of discussion, with evidence suggesting an intramolecular process.

The rearrangement is understood to proceed through the protonation of the N-nitrosoamine, followed by the migration of the nitroso group to the para position of the aromatic ring.

Fischer_Hepp_Rearrangement N_Nitroso N-Nitrosodiphenylamine Protonated_N_Nitroso Protonated N-Nitrosoamine N_Nitroso->Protonated_N_Nitroso + H+ Transition_State Intramolecular Transition State Protonated_N_Nitroso->Transition_State Rearrangement Sigma_Complex Wheland Intermediate (Sigma Complex) Transition_State->Sigma_Complex Product This compound Sigma_Complex->Product - H+ H_plus H+ H_plus_out -H+

Fischer-Hepp Rearrangement Mechanism

Experimental and Synthetic Workflow

The overall process for the synthesis of this compound, from starting materials to the final product, can be visualized as a multi-step workflow. This workflow highlights the key stages of nitrosation and rearrangement.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Diphenylamine Diphenylamine Nitrosation Nitrosation (Formation of N-Nitrosodiphenylamine) Diphenylamine->Nitrosation Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Nitrosation Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Nitrosation Rearrangement Fischer-Hepp Rearrangement (Acid Catalyzed) Nitrosation->Rearrangement Intermediate Product This compound Rearrangement->Product

Synthetic Workflow for this compound

Conclusion

The early studies and discovery of this compound are a testament to the systematic and exploratory nature of late 19th and early 20th-century organic chemistry. The elucidation of the Fischer-Hepp rearrangement not only provided a practical route to this important class of compounds but also deepened the understanding of molecular transformations. The foundational data and experimental protocols established during this period laid the groundwork for the large-scale industrial production of this compound, which remains a key intermediate in the manufacture of antioxidants for the rubber industry. For contemporary researchers, this historical perspective offers valuable insights into the origins of synthetic methodologies and the enduring importance of fundamental chemical discoveries.

References

An In-Depth Technical Guide to p-Nitrosodiphenylamine: Physicochemical Properties, Synthesis, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrosodiphenylamine (p-NDPA) is an aromatic organic compound with the chemical formula C₁₂H₁₀N₂O. Historically, it has been utilized as an intermediate in the synthesis of dyes and pharmaceuticals, as a polymerization inhibitor, and as a vulcanization accelerator in the rubber industry.[1] However, its classification as a potential carcinogen has necessitated a thorough understanding of its chemical and toxicological properties. This technical guide provides a comprehensive overview of p-Nitrosodiphenylamine, focusing on its physical and chemical characteristics, synthesis and analytical methodologies, and its known biological effects, with a particular emphasis on aspects relevant to researchers in the fields of chemistry and drug development.

Physicochemical Properties

p-Nitrosodiphenylamine is a green solid with a bluish luster, also described as a black powder.[2] Its core physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O[3]
Molecular Weight 198.22 g/mol [3]
Melting Point 144-145 °C (decomposes)[3]
Boiling Point Decomposes
Solubility Insoluble in water. Soluble in ethanol, ether, chloroform, and acetone.[4]
Appearance Green plates with a bluish luster or a black powder[2]
CAS Number 156-10-5[1]
Spectral Data
  • UV-Vis Spectroscopy: In ethanol, p-Nitrosodiphenylamine exhibits a maximum absorbance (λmax) at approximately 421 nm.[5] This property is utilized in colorimetric methods for its detection and quantification.

  • Infrared (IR) Spectroscopy: The IR spectrum of p-NDPA is characterized by absorption bands corresponding to N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and N=O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, showing characteristic shifts for the aromatic protons and carbons.

  • Mass Spectrometry (MS): The mass spectrum of p-NDPA shows a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns useful for its identification.

Synthesis and Chemical Reactions

The primary route for the synthesis of p-Nitrosodiphenylamine is through the Fischer-Hepp rearrangement of its precursor, N-nitrosodiphenylamine.

Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is an acid-catalyzed intramolecular reaction where an N-nitroso group of an aromatic amine migrates to the para position of the aromatic ring.[2][6]

Materials:

  • N-nitrosodiphenylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolve N-nitrosodiphenylamine in ethanol in a round bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the cooled solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition of acid, continue stirring the reaction mixture in the ice bath for 1-2 hours. The color of the solution will change, indicating the progress of the rearrangement.

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the p-Nitrosodiphenylamine hydrochloride salt.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any remaining acid.

  • To obtain the free base, the hydrochloride salt can be neutralized with a weak base, such as a sodium bicarbonate solution, until the solution is neutral or slightly alkaline.

  • Collect the resulting p-Nitrosodiphenylamine precipitate by filtration, wash with water, and dry under vacuum.

Logical Relationship of Fischer-Hepp Rearrangement

Fischer_Hepp_Rearrangement N_Nitrosodiphenylamine N-Nitrosodiphenylamine Protonation Protonation of Nitroso Group (Acid Catalyst, H+) N_Nitrosodiphenylamine->Protonation Reacts with Intermediate Protonated Intermediate Protonation->Intermediate Rearrangement Intramolecular Rearrangement Intermediate->Rearrangement Undergoes Deprotonation Deprotonation Rearrangement->Deprotonation p_NDPA p-Nitrosodiphenylamine Deprotonation->p_NDPA Forms

Caption: Mechanism of the Fischer-Hepp Rearrangement.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the detection and quantification of p-Nitrosodiphenylamine, especially in pharmaceutical and environmental samples, given its potential carcinogenicity.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the analysis of p-Nitrosodiphenylamine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of a modifying agent like formic acid to improve peak shape. A typical gradient could be from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 421 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection at 421 nm Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis

Caption: Workflow for HPLC analysis of p-Nitrosodiphenylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of p-Nitrosodiphenylamine, offering high sensitivity and specificity.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Sample Preparation:

  • Samples are typically extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • The extract is concentrated under a stream of nitrogen.

  • The residue is reconstituted in a small volume of a suitable solvent for injection.

Toxicological Profile and Biological Activity

p-Nitrosodiphenylamine is classified as a probable human carcinogen.[7] Its toxicity is believed to be mediated through several mechanisms, including metabolic activation and the potential for transnitrosation reactions.

Genotoxicity and Carcinogenicity

In vitro and in vivo studies have demonstrated the genotoxic and carcinogenic potential of p-Nitrosodiphenylamine. It has been shown to cause bladder cancer in animal models.[7] The genotoxicity may arise from its metabolites, which can interact with DNA.[7]

Mechanism of Action: Transnitrosation and Metabolic Activation

The carcinogenicity of p-Nitrosodiphenylamine is thought to be linked to its ability to undergo transnitrosation . In this process, the nitroso group can be transferred to other amines, potentially forming more potent carcinogenic N-nitroso compounds.[5]

Metabolically, p-Nitrosodiphenylamine is processed by cytochrome P-450 enzymes in the liver.[8] This metabolic activation can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.

Toxicological_Pathway pNDPA p-Nitrosodiphenylamine Metabolism Metabolic Activation (Cytochrome P-450) pNDPA->Metabolism Transnitrosation Transnitrosation pNDPA->Transnitrosation Reactive_Intermediates Reactive Intermediates Metabolism->Reactive_Intermediates Carcinogenic_Nitrosamines Carcinogenic N-Nitroso Compounds Transnitrosation->Carcinogenic_Nitrosamines DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Carcinogenic_Nitrosamines->DNA_Damage Cellular_Damage Cellular Damage DNA_Damage->Cellular_Damage Cancer Cancer Cellular_Damage->Cancer

References

Navigating the Risks: A Technical Guide to the Health and Safety of 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations associated with the handling and use of 4-Nitrosodiphenylamine (CAS No. 156-10-5). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement safe laboratory practices and mitigate potential risks. This guide summarizes key toxicological data, outlines experimental protocols, and visualizes metabolic and toxicity pathways.

General Information and Physical Properties

This compound is a chemical intermediate primarily used in the synthesis of dyes, pharmaceuticals, and as a vulcanization retarder in the rubber industry. It typically appears as brown-green flakes or a black powder. It is insoluble in water.

Health Hazard Information

This compound is classified as a hazardous substance with the potential for significant health effects. It is harmful if swallowed and causes skin and serious eye irritation.[1] The toxicological properties of this compound have not been fully investigated, but it is considered a cancer suspect agent based on animal studies.[2]

Acute Health Effects:

  • Oral: Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]

  • Dermal: Causes skin irritation.[3][4]

  • Inhalation: May cause respiratory tract irritation.[2]

  • Eye: Causes serious eye irritation, with symptoms including stinging, tearing, redness, swelling, and blurred vision.[3][4]

Chronic Health Effects:

  • Carcinogenicity: this compound is considered a suspected carcinogen.[5] Animal studies have shown evidence of bladder cancer in rats.[6] The International Agency for Research on Cancer (IARC) has classified it in Group 3: "Not classifiable as to its carcinogenicity to humans."[7]

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

Test TypeSpeciesRouteValueReference
LD50RatOral1650 mg/kg[8]
LD50MouseOral3850 mg/kg[8]
Draize TestRabbitEye100 mg/24H (Moderate)[9]

Table 2: Carcinogenicity Bioassay Results (NCI-CG-TR-164)

SpeciesSexExposure RouteDosesDurationFindingsReference
F344 RatsMaleOral (in feed)1,000 ppm, 4,000 ppm100 weeksIncreased incidence of transitional-cell carcinomas of the urinary bladder.[10][11]
F344 RatsFemaleOral (in feed)1,000 ppm, 4,000 ppm100 weeksIncreased incidence of transitional-cell carcinomas of the urinary bladder.[10][11]
B6C3F1 MiceMaleOral (in feed)10,000 ppm, 20,000 ppm101 weeksNot carcinogenic under the conditions of the bioassay.[10][11]
B6C3F1 MiceFemaleOral (in feed)Initially 5,000/10,000 ppm, reduced to 1,000/4,000 ppm101 weeksNot carcinogenic under the conditions of the bioassay.[10][11]

Table 3: Genotoxicity Data

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith/WithoutNegative[12]
Unscheduled DNA SynthesisEukaryotic cellsWith/WithoutNegative[12]
Chromosomal AberrationEukaryotic cellsWith/WithoutNegative[12]

Signaling and Metabolic Pathways

The carcinogenic mechanism of this compound is thought to differ from many other nitrosamines. Instead of direct DNA alkylation via α-hydroxylation, it is suggested to act through transnitrosation, where the nitroso group is transferred to other amines, potentially forming carcinogenic N-nitroso compounds.[13] The metabolic pathway primarily involves denitrosation to diphenylamine, followed by ring hydroxylation.[9]

metabolic_pathway cluster_main Metabolic Pathway of this compound 4-NDPA This compound DP Diphenylamine 4-NDPA->DP Denitrosation (Cytochrome P450) 4-HDP 4-Hydroxydiphenylamine DP->4-HDP Ring Hydroxylation QI Quinoneimine 4-HDP->QI Oxidation

Metabolic Pathway of this compound

toxicity_pathway cluster_toxicity Proposed Carcinogenic Mechanism: Transnitrosation 4-NDPA This compound Protonation Protonation (Acidic Conditions) 4-NDPA->Protonation Protonated_4_NDPA Protonated 4-NDPA Protonation->Protonated_4_NDPA Transnitrosation Transnitrosation Protonated_4_NDPA->Transnitrosation Secondary_Amine Secondary/Aromatic Amine (e.g., in vivo) Secondary_Amine->Transnitrosation Carcinogenic_Nitrosamine New Carcinogenic N-Nitroso Compound Transnitrosation->Carcinogenic_Nitrosamine DNA_Adducts DNA Adducts Carcinogenic_Nitrosamine->DNA_Adducts Cancer Cancer (e.g., Bladder) DNA_Adducts->Cancer

Proposed Carcinogenic Mechanism via Transnitrosation

Experimental Protocols

Detailed methodologies for key toxicological and analytical experiments are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the assessment of this compound.

Carcinogenicity Bioassay (Based on NCI-CG-TR-164)
  • Objective: To determine the potential of this compound to cause cancer in rats and mice.

  • Test Animals: Fischer 344 rats and B6C3F1 mice.

  • Administration: The test chemical was mixed into the standard diet at specified concentrations (ppm).

  • Dose Levels: Two dose levels (low and high) were used for each species and sex, along with a matched control group receiving the same diet without the test chemical.

  • Duration: The chemical was administered for 100-101 weeks.

  • Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded regularly.

  • Pathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed on all animals, and tissues were examined microscopically for evidence of tumors.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[4][5][14]

  • Methodology:

    • Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is selected to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[5]

    • Exposure: The bacterial strains are exposed to various concentrations of this compound.

    • Plating: The treated bacteria are plated on a minimal agar medium.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Principle: This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2][3][15]

  • Methodology:

    • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.

    • Exposure: Cell cultures are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

    • Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added.

    • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

    • Analysis: Metaphase cells are examined under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Analytical Detection: HPLC-UV Method
  • Objective: To quantify the presence of this compound in a sample.

  • Instrumentation: High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

  • Protocol:

    • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., isopropanol) and filtered.

    • Chromatographic Conditions:

      • Column: A suitable column, such as a C18 or CN column, is used.

      • Mobile Phase: A mixture of solvents like methanol and water is used to separate the components of the sample.

      • Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

      • Injection Volume: A specific volume of the sample is injected into the system.

    • Detection: The UV detector is set to a wavelength where this compound has maximum absorbance (around 405 nm).[16]

    • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

experimental_workflow cluster_workflow General Workflow for In Vitro Genotoxicity Testing Start Test Substance: This compound Dose_Selection Dose Range Finding Start->Dose_Selection Main_Experiment Main Experiment (Multiple Concentrations) Dose_Selection->Main_Experiment S9_Addition With/Without Metabolic Activation (S9) Main_Experiment->S9_Addition Exposure Exposure to Cell/Bacterial Culture S9_Addition->Exposure Incubation Incubation Period Exposure->Incubation Data_Collection Data Collection (e.g., Colony Counting, Microscopic Analysis) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Genotoxicity Analysis->Conclusion

General Workflow for In Vitro Genotoxicity Testing

Safe Handling and Emergency Procedures

Engineering Controls:

  • Use only in a well-ventilated area.

  • Employ local exhaust ventilation to keep airborne concentrations low.[2]

  • Facilities should be equipped with an eyewash station and a safety shower.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.

Handling and Storage:

  • Minimize dust generation and accumulation.

  • Keep containers tightly closed.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[2]

  • Keep away from sources of ignition.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Ingestion: Call a poison control center. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[2]

Spill and Disposal:

  • Clean up spills immediately, observing precautions in the PPE section.

  • Sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • Dispose of waste in accordance with local, state, and federal regulations.

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[9][17] The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV).[13] In the absence of established limits, it is crucial to minimize exposure through engineering controls and personal protective equipment.

This guide is intended to provide a thorough overview of the health and safety considerations for this compound. It is imperative that all personnel handling this chemical are properly trained and have access to the relevant Safety Data Sheet (SDS) before commencing any work.

References

An In-depth Technical Guide on the Solubility of 4-Nitrosodiphenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrosodiphenylamine in various organic solvents. The information is compiled from available chemical literature and databases to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound (CAS No. 156-10-5) is a chemical intermediate with the molecular formula C₁₂H₁₀N₂O. It is a solid substance, often appearing as green plates with a bluish luster. This compound finds applications in the synthesis of dyes and as a vulcanization retarder in the rubber industry. Understanding its solubility in different organic solvents is crucial for its effective use in various chemical processes, including reaction chemistry, purification, and formulation.

Quantitative Solubility Data

SolventChemical FormulaSolubility DescriptionReported ValuesTemperature (°C)
Alcohols
EthanolC₂H₅OHFreely SolubleData not availableNot specified
Ethers
Diethyl Ether(C₂H₅)₂OFreely SolubleData not availableNot specified
Halogenated Hydrocarbons
ChloroformCHCl₃Freely Soluble / Slightly Soluble (with heating/sonication)Data not availableNot specified
Aromatic Hydrocarbons
BenzeneC₆H₆SolubleData not availableNot specified
TolueneC₇H₈SolubleData not availableNot specified
Ketones
Acetone(CH₃)₂COForms a yellow solutionData not availableNot specified
Amides
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSparingly Soluble / Slightly Soluble (with heating/sonication)1 - 10 mg/mL[1]Not specified

Note: "Freely Soluble" is a qualitative term indicating a high degree of solubility. "Sparingly Soluble" suggests a lower but still significant solubility. The solubility in chloroform and DMSO can be enhanced by applying heat or sonication.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, the following are general and widely accepted methods that can be applied.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container.

  • Drying: The solvent is carefully evaporated from the solution, typically under reduced pressure or in a controlled oven, leaving behind the dissolved this compound.

  • Weighing: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the target solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax used for the calibration curve.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This value represents the solubility of this compound in that solvent at the specific temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent using either the gravimetric or spectrophotometric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_grav cluster_spec start Start weigh_solute Weigh excess This compound start->weigh_solute measure_solvent Measure known volume of organic solvent start->measure_solvent mix Combine solute and solvent in a sealed vessel weigh_solute->mix measure_solvent->mix agitate Agitate at constant temperature to reach equilibrium mix->agitate separate Separate undissolved solid (Filtration/Centrifugation) agitate->separate gravimetric Gravimetric Method separate->gravimetric spectrophotometric Spectrophotometric Method separate->spectrophotometric aliquot_g Take known volume of saturated solution aliquot_s Take and dilute known volume of saturated solution evaporate Evaporate solvent aliquot_g->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calc_g Calculate solubility weigh_residue->calc_g end End calc_g->end measure_abs Measure absorbance aliquot_s->measure_abs use_calib Determine concentration from calibration curve measure_abs->use_calib calc_s Calculate solubility use_calib->calc_s calc_s->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound in a range of common organic solvents. While precise quantitative data is limited, the provided qualitative and semi-quantitative information, along with the general experimental protocols, offers a valuable resource for scientists and professionals working with this compound. Further experimental investigation is recommended to establish a more comprehensive and quantitative solubility profile at various temperatures.

References

Methodological & Application

Industrial Synthesis of 4-Nitrosodiphenylamine: A Detailed Overview of Preparation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principal industrial methods for the synthesis of 4-Nitrosodiphenylamine (4-NODPA), a crucial intermediate in the production of antioxidants, antiozonants, and other specialty chemicals. The following sections detail the key manufacturing processes, including the Diphenylamine Method, the Aniline Condensation Method, and the Carbanilide Method. Each method is presented with detailed experimental protocols, quantitative data for comparison, and graphical representations of the chemical pathways and workflows.

Diphenylamine Method via Fischer-Hepp Rearrangement

This widely utilized industrial process involves two main stages: the N-nitrosation of diphenylamine to form N-Nitrosodiphenylamine (N-NDPA), followed by an acid-catalyzed Fischer-Hepp rearrangement to yield the final product, this compound.

Signaling Pathway: Fischer-Hepp Rearrangement

Fischer_Hepp_Rearrangement Diphenylamine Diphenylamine N_NDPA N-Nitrosodiphenylamine (N-NDPA) Diphenylamine->N_NDPA N-Nitrosation NitrousAcid Nitrous Acid (NaNO₂ + Acid) NitrousAcid->N_NDPA Rearrangement Fischer-Hepp Rearrangement N_NDPA->Rearrangement HCl Alcoholic HCl HCl->Rearrangement Four_NODPA_HCl This compound Hydrochloride Rearrangement->Four_NODPA_HCl Four_NODPA This compound (4-NODPA) Four_NODPA_HCl->Four_NODPA Neutralization Base Base (e.g., NaOH) Base->Four_NODPA

Caption: Reaction pathway for the synthesis of this compound from Diphenylamine.

Experimental Protocol:

Part 1: Synthesis of N-Nitrosodiphenylamine

  • In a stirred reactor, create a mixture of an aqueous solution of sodium nitrite and diphenylamine.

  • An aliphatic C5-C10 alcohol that is substantially immiscible with water, such as hexanol, can be used as a solvent.[1]

  • Incrementally add a mineral acid, such as sulfuric acid, to the mixture.[1] The temperature of the reaction is typically maintained between 10°C and 50°C, with a preferred range of 30-40°C.[1]

  • After the addition of acid is complete, continue stirring for a designated period, for instance, 15 minutes, to ensure the reaction goes to completion.[1]

  • Allow the phases to separate and remove the aqueous layer. The organic layer containing the N-nitrosodiphenylamine is retained for the next step.

Part 2: Rearrangement to this compound

  • Adjust the temperature of the organic layer from the previous step to 30-35°C.[1]

  • Introduce hydrogen chloride gas into the solution while stirring and cooling to manage the reaction temperature.[1]

  • The rearrangement is conducted in an alcoholic hydrogen chloride solution.[2] The reaction conditions, including the ratio of hydrogen chloride to N-nitrosodiphenylamine, temperature (0° to 65°C), and reaction time (up to four hours), are controlled to keep the resulting this compound hydrochloride in solution to prevent spontaneous decomposition.[2]

  • Upon completion of the rearrangement, the acidic solution containing this compound hydrochloride is neutralized with an aqueous alkali solution, such as sodium hydroxide, to precipitate the free this compound.[2][3]

  • The product can then be recovered through filtration, washed, and dried.

Quantitative Data:
ParameterValueReference
N-Nitrosation
Diphenylamine Concentration10% to 40% by weight in alcohol[1]
Nitrous Acid Excess~10 mole percent[1]
Reaction Temperature10°C - 50°C (preferred 30-40°C)[1]
Rearrangement
Reaction Temperature0°C - 65°C[2]
Reaction TimeUp to 4 hours[2]
Molar Ratio (HCl:N-NDPA)Up to 20:1[2]
Yield of 4-NODPA95% (based on converted N-NDPA)[3]

Aniline Condensation Method

This method involves the direct condensation of an aniline derivative with nitrobenzene in the presence of a strong base to produce a mixture of 4-nitrodiphenylamine (4-NDPA) and this compound (4-NODPA). The 4-NDPA can be subsequently reduced to 4-aminodiphenylamine, which is a precursor to many antioxidants.

Experimental Workflow: Aniline Condensation

Aniline_Condensation_Workflow Start Start Step1 Dissolve Anhydride and Aniline in Organic Solvent Start->Step1 Step2 Ammonolysis/Acylation Reaction (100-200°C, 30-240 min) Step1->Step2 Step3 Add Nitrobenzene and Catalyst (e.g., Tetramethylammonium Hydroxide and NaOH) Step2->Step3 Step4 Condensation Reaction (50-100°C, 1-3 h) Step3->Step4 Product 4-Nitrodiphenylamine and This compound Step4->Product End End Product->End Carbanilide_Method Start Start Reactants Carbanilide + Nitrobenzene Start->Reactants Reaction Reaction Reactants->Reaction Conditions Base (e.g., NaOH, TMAH) Polar Organic Solvent 0-150°C Conditions->Reaction Regeneration Regenerate Carbanilide Reaction->Regeneration by-product Products 4-Nitrodiphenylamine & This compound Reaction->Products Aniline_Addition Add Aniline Aniline_Addition->Regeneration Regeneration->Reactants recycle End End Products->End

References

Application Notes and Protocols: 4-Nitrosodiphenylamine as a Rubber Antioxidant and Vulcanization Retarder

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Nitrosodiphenylamine (4-NDPA) is a versatile chemical additive in the rubber industry, primarily utilized for its dual functionality as both an antioxidant and a vulcanization retarder. Its application is crucial in the manufacturing of a wide array of rubber products where control over the vulcanization process and long-term durability are paramount. As an antioxidant, 4-NDPA effectively mitigates the degradation of rubber caused by oxidative aging from exposure to heat, oxygen, and ozone.[1][2][3] As a vulcanization retarder, it provides essential scorch safety, preventing the premature curing of rubber compounds during processing stages such as mixing and shaping.[4]

These application notes provide detailed protocols and performance data for researchers, scientists, and professionals in drug development and material science to effectively utilize this compound in rubber formulations.

This compound as a Rubber Antioxidant

The primary function of an antioxidant in rubber is to inhibit the oxidative degradation that leads to the loss of mechanical properties and ultimately, product failure.[5] Amine-based antioxidants like 4-NDPA are highly effective at protecting rubber from degradation caused by heat and oxygen.[1][2]

Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to interrupt the free-radical chain reactions that occur during the oxidation of rubber. The amine group in 4-NDPA can donate a hydrogen atom to reactive peroxy radicals, thereby neutralizing them and forming a stable radical that does not propagate the oxidation chain. This process significantly slows down the aging of the rubber.[1][2]

Antioxidant_Mechanism Rubber (RH) Rubber (RH) Initiation Initiation Rubber (RH)->Initiation Heat, Light, Stress R• R• Initiation->R• ROO• ROO• R•->ROO• + O2 O2 O2 Propagation Propagation ROO•->Propagation + RH Termination Termination ROO•->Termination Propagation->R• Degraded Rubber Degraded Rubber Propagation->Degraded Rubber 4-NDPA (Ar2NH) 4-NDPA (Ar2NH) 4-NDPA (Ar2NH)->Termination H• donation Stable Products Stable Products Termination->Stable Products

Antioxidant mechanism of this compound.
Performance Data

The effectiveness of 4-NDPA as an antioxidant can be quantified by comparing the physical properties of rubber vulcanizates with and without the additive after accelerated aging.

PropertyTest MethodUnaged (Control)Aged (Control)Unaged (with 4-NDPA)Aged (with 4-NDPA)
Tensile Strength (MPa) ASTM D41220.512.320.218.5
Elongation at Break (%) ASTM D412550350540480
Hardness (Shore A) ASTM D224060706165
Tensile Strength Retention (%) --60%-91.6%

Note: The data presented is representative and may vary depending on the specific rubber formulation and aging conditions.

Experimental Protocol: Evaluation of Antioxidant Efficacy

This protocol outlines the procedure for assessing the antioxidant properties of this compound in a typical natural rubber (NR) formulation.

1. Materials and Equipment:

  • Natural Rubber (SMR 20)

  • Zinc Oxide

  • Stearic Acid

  • Carbon Black (N330)

  • Processing Oil

  • Sulfur

  • Accelerator (e.g., TBBS)

  • This compound

  • Two-roll mill

  • Hydraulic press with heated platens

  • Tensile testing machine

  • Hardness tester (Shore A)

  • Aging oven

2. Rubber Compounding:

  • Prepare a masterbatch on a two-roll mill by incorporating all ingredients except for sulfur, the accelerator, and 4-NDPA.

  • Ensure thorough mixing to achieve a homogenous blend.

  • Divide the masterbatch into two portions: a control and a test sample.

  • To the test sample, add this compound (typically 1-2 phr).

  • Finally, add sulfur and the accelerator to both the control and test batches.

  • Sheet out the compounded rubber to a thickness of approximately 2 mm.

3. Vulcanization:

  • Cut the rubber sheets into appropriate sizes for the mold.

  • Vulcanize the sheets in a hydraulic press at a specified temperature (e.g., 150°C) and for the predetermined optimum cure time.

4. Accelerated Aging:

  • Cut dumbbell-shaped specimens from the vulcanized sheets for tensile testing.

  • Place a set of control and test specimens in an aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, or 72 hours).[5]

5. Mechanical Property Testing:

  • After aging, allow the specimens to cool to room temperature for at least 24 hours.

  • Conduct tensile strength and elongation at break tests on both unaged and aged specimens according to ASTM D412.[6]

  • Measure the hardness of the unaged and aged samples using a Shore A durometer as per ASTM D2240.[6]

  • Calculate the percentage retention of tensile strength to quantify the antioxidant's effectiveness.

This compound as a Vulcanization Retarder

A vulcanization retarder is a critical component in rubber compounding that delays the onset of vulcanization, a phenomenon known as scorch. Scorch can lead to processing difficulties and the production of unusable, prematurely cured material.

Mechanism of Action

This compound functions as a retarder by interacting with the vulcanization intermediates. It is believed to scavenge the initial sulfurating species or accelerator-sulfur complexes, thereby extending the induction period before the cross-linking reactions begin in earnest. This provides a longer processing window for the rubber compound.

Performance Data

The retarding effect of 4-NDPA is evaluated using a rheometer, which measures the change in torque of a rubber sample as it vulcanizes.

ParameterSymbolControlWith 4-NDPA
Minimum Torque (dN.m) ML1.51.6
Maximum Torque (dN.m) MH12.512.2
Scorch Time (min) ts22.54.0
Optimum Cure Time (min) t9010.211.5
Cure Rate Index CRI12.913.3

Note: This data is illustrative. Actual values will depend on the formulation and test conditions.

Experimental Protocol: Evaluation of Vulcanization Characteristics

This protocol describes the use of a Moving Die Rheometer (MDR) to assess the effect of this compound on the curing profile of a rubber compound.[7]

1. Materials and Equipment:

  • Compounded rubber (as prepared in section 2.2)

  • Moving Die Rheometer (MDR)

2. Rheometer Testing:

  • Set the MDR to the desired vulcanization temperature (e.g., 150°C).

  • Place a small, uncured sample of the rubber compound (both control and test) into the rheometer's die cavity.

  • Start the test and record the torque as a function of time. The test typically runs until the torque reaches a plateau or begins to decrease.

  • The rheometer software will generate a cure curve and calculate the key vulcanization parameters.

3. Data Analysis:

  • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

  • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

  • Scorch Time (ts2): The time it takes for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.[8][9]

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing a near-complete cure.[8][9]

Vulcanization_Workflow cluster_prep Compound Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis Mixing Mixing Sheeting Sheeting Mixing->Sheeting Sample_Placement Place Sample in MDR Sheeting->Sample_Placement Run_Test Run Isothermal Test Sample_Placement->Run_Test Cure_Curve Generate Cure Curve Run_Test->Cure_Curve Parameters Determine ts2, t90, ML, MH Cure_Curve->Parameters

Workflow for evaluating vulcanization characteristics.

Synthesis and Safety

This compound is typically synthesized through the nitrosation of diphenylamine.[10] An alternative route involves the coupling of aniline and nitrobenzene.[11][12] As with many nitroso compounds, appropriate safety precautions should be taken during handling. It is important to consult the Safety Data Sheet (SDS) for specific information on toxicity, handling, and disposal.

Conclusion

This compound is a highly effective and multi-functional additive for the rubber industry. Its ability to act as both a potent antioxidant and a reliable vulcanization retarder makes it a valuable tool for rubber compounders seeking to optimize processing and enhance the service life of rubber products. The protocols outlined in these notes provide a framework for the systematic evaluation of its performance in various rubber formulations.

References

Application Notes & Protocols: 4-Nitrosodiphenylamine as a Versatile Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-Nitrosodiphenylamine as a key intermediate in the synthesis of various classes of dyes, including Indophenol, Phenazine, and Sulfur dyes. Methodologies for key reactions, data presentation, and process visualization are included to guide researchers in their synthetic endeavors.

Introduction

This compound (4-NDPA) is an aromatic compound of significant industrial importance, primarily serving as a precursor in the synthesis of antioxidants and antiozonants for the rubber industry. However, its chemical structure, featuring a reactive nitroso group (—N=O) attached to a diphenylamine backbone, also makes it a valuable and versatile intermediate for the synthesis of a range of dyes. The electrophilic nature of the protonated nitroso group allows 4-NDPA to participate in condensation and oxidative coupling reactions to form intensely colored chromophores.

This document outlines its application in three major dye classes:

  • Indophenol Dyes: Formed via oxidative coupling with phenolic compounds.

  • Phenazine Dyes: Created through condensation reactions with substituted aromatic amines.

  • Sulfur Dyes: Produced by complex thionation reactions for creating robust, dark-colored dyes.

Synthesis of Indophenol Dyes

Indophenol dyes are characterized by the quinone-imine structure, resulting from the acid-catalyzed condensation of a nitroso-containing compound with a phenol. The classic reaction for this is Liebermann's nitroso test, which traditionally uses sodium nitrite and sulfuric acid to generate the nitrosating agent in situ. By substituting this with this compound, a diarylamine-substituted indophenol dye can be synthesized. The resulting dyes are known for their deep blue or green colors in acidic or neutral solutions.[1][2]

General Reaction Mechanism

The synthesis proceeds via an electrophilic substitution mechanism. The nitroso group of this compound is first protonated under acidic conditions, forming a highly reactive electrophile. This electrophile then attacks the electron-rich para-position of a phenol molecule. Subsequent dehydration leads to the formation of the conjugated indophenol chromophore.

Indophenol_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Dehydration & Tautomerization 4-NDPA This compound Protonated_NDPA Protonated 4-NDPA (Electrophile) 4-NDPA->Protonated_NDPA + H+ H+ H+ Phenol Phenol Intermediate Carbocation Intermediate Protonated_NDPA->Intermediate + Phenol Indophenol_Product Indophenol Dye Intermediate->Indophenol_Product - H₂O, - H+ H2O H₂O

Caption: Reaction mechanism for Indophenol dye synthesis.

Experimental Protocol: Synthesis of a Representative Indophenol Dye

This protocol describes a general procedure for the synthesis of an indophenol dye by reacting this compound with phenol.

Materials:

  • This compound (1.0 mmol, 198.22 mg)

  • Phenol (1.1 mmol, 103.5 mg)

  • Concentrated Sulfuric Acid (98%, ~2 mL)

  • Ethanol (95%, 20 mL)

  • Deionized Water

  • Sodium Hydroxide solution (2 M)

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.

  • In a separate beaker, dissolve 1.1 mmol of phenol in 10 mL of ethanol.

  • Cool the this compound solution in an ice bath to 0-5 °C.

  • Slowly add 2 mL of concentrated sulfuric acid to the cooled this compound solution with constant stirring. The solution should develop a deep color.

  • To this mixture, add the phenol solution dropwise over 10 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, pour the mixture into 50 mL of ice-cold water. A colored precipitate should form.

  • Neutralize the solution by slowly adding 2 M sodium hydroxide solution until the pH is ~7. Observe the characteristic color change.

  • Extract the dye into an organic solvent like dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dye.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

Quantitative data from such syntheses should be meticulously recorded to ensure reproducibility.

Table 1: Representative Reaction Parameters for Indophenol Synthesis

Parameter Value / Description
Reactant 1 This compound
Reactant 2 Phenol
Molar Ratio (1:2) 1 : 1.1
Catalyst Concentrated H₂SO₄
Solvent Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 2.5 hours
Observed Color (Acid) Deep Green/Blue

| Observed Color (Base) | Blue/Violet |

Table 2: Typical Spectroscopic Data for Indophenol Dyes

Technique Solvent Characteristic Value
UV-Vis (λmax) Ethanol 580 - 620 nm (in acidic media)

| FT-IR (cm⁻¹) | KBr | ~1640 (C=N stretch), ~1590 (C=O, quinoid) |

Synthesis of Phenazine Dyes

This compound can serve as a key building block in the synthesis of complex heterocyclic dyes like phenazines. A notable example is its use in the synthesis of a derivative of pseudo-mauveine, one of the original synthetic dyes. This involves the condensation of 4-NDPA with a multi-ring aromatic amine under strongly acidic conditions.[3]

Reaction Scheme

The reaction involves the condensation of 1,3,5-tris(phenylamino)benzene with this compound to form a complex phenazinium salt.[3]

Phenazine_Synthesis Reactant_A 1,3,5-tris(phenylamino)benzene Product 1,3,7-tris(phenylamino)- 5-phenylphenazinium salt Reactant_A->Product + Reactant_B This compound Reactant_B->Product H+, Condensation

Caption: Synthesis of a Phenazine dye derivative.

Experimental Protocol: Based on Literature

This protocol is adapted from the synthesis of a 1-(Phenylamino)pseudo-mauveine derivative.[3]

Materials:

  • 1,3,5-tris(phenylamino)benzene

  • This compound

  • Concentrated Sulfuric Acid

  • Methanol

Procedure:

  • Dissolve 1,3,5-tris(phenylamino)benzene (1.0 mmol) in a minimal amount of methanol in a flask.

  • In a separate flask, create a solution of this compound (1.0 mmol) in concentrated sulfuric acid.

  • Cool both solutions in an ice bath.

  • Slowly add the acidic this compound solution to the solution of the aromatic amine with vigorous stirring.

  • Allow the reaction to proceed at low temperature for 1 hour, then let it warm to room temperature and stir overnight.

  • The formation of the phenazinium salt is indicated by the appearance of a deep color.

  • Precipitate the product by carefully adding the reaction mixture to a large volume of cold diethyl ether.

  • Filter the solid product, wash with ether to remove residual acid, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Application in Sulfur Dyes

Sulfur dyes are a class of cost-effective dyes used extensively for dyeing cotton, particularly for black and brown shades. They are produced by a process called thionation or sulfurization, which involves heating an aromatic amine, phenol, or nitro compound with sulfur or sodium polysulfide.[4] this compound is listed as a potential intermediate for this process.[2] The resulting dyes are complex polymeric structures with sulfur-containing linkages like sulfide (-S-), disulfide (-S-S-), and polysulfide (-Sₙ-) bonds.[5]

General Synthesis and Application Workflow

The synthesis of sulfur dyes is not a precise molecular synthesis but rather a controlled polymerization. The resulting dye is insoluble and must be reduced to its water-soluble "leuco" form for application to textiles, after which it is re-oxidized on the fiber to its insoluble, colored form.

Sulfur_Dye_Workflow Start This compound Thionation Thionation (Heat with Na₂Sₓ) Start->Thionation Insoluble_Dye Insoluble Sulfur Dye Polymer Thionation->Insoluble_Dye Reduction Reduction (e.g., Na₂S) Insoluble_Dye->Reduction Leuco_Dye Soluble Leuco Dye Reduction->Leuco_Dye Dyeing Dyeing of Fabric Leuco_Dye->Dyeing Oxidation Oxidation (Air or Chemical) Dyeing->Oxidation Final_Product Dyed Fabric Oxidation->Final_Product

Caption: General workflow for Sulfur Dye synthesis and application.

Protocol Considerations for Sulfur Dye Synthesis

A precise, stoichiometric protocol for sulfur dye synthesis from 4-NDPA is not feasible due to the polymeric and heterogeneous nature of the product. However, the general procedure involves:

  • Thionation: Heating this compound with a solution of sodium polysulfide (prepared by heating sodium sulfide with elemental sulfur) in an aqueous medium. The reaction is typically carried out at reflux for several hours.

  • Precipitation: After the reaction, the insoluble dye is precipitated, often by aeration, which helps oxidize residual sulfides.

  • Isolation: The dye is filtered, washed thoroughly with water, and dried.

  • Application: For dyeing, the crude dye is dissolved in a reducing bath (e.g., sodium sulfide solution) to form the leuco dye, which is then used to impregnate the cellulosic fibers.

Due to the complex and poorly understood chemical structures of the final products, characterization relies on performance metrics like color fastness, wash fastness, and dyeing intensity rather than precise spectroscopic analysis.[5]

References

Application Notes and Protocols for the HPLC Analysis of 4-Nitrosodiphenylamine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Nitrosodiphenylamine in various complex matrices using High-Performance Liquid Chromatography (HPLC). These guidelines are designed to assist researchers, scientists, and professionals in the drug development field in establishing robust and reliable analytical methods.

Introduction

This compound (4-NDPA) is a chemical compound that can be present as an impurity in various products and environmental samples. Due to its potential health concerns, sensitive and accurate analytical methods are required for its detection and quantification in complex matrices such as pharmaceuticals, environmental samples (water, soil), and biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a powerful technique for this purpose.

The inherent instability of the isomeric N-Nitrosodiphenylamine (NDFA) is a critical consideration in the analysis of 4-NDPA. NDFA can undergo a Fischer-Hepp rearrangement to form the more stable 4-NDPA, particularly in acidic conditions[1]. Therefore, analytical methods must be capable of separating these and other related compounds, such as diphenylamine (DPA)[1].

Chromatographic Conditions

A successful HPLC analysis of this compound relies on the appropriate selection of the stationary and mobile phases to achieve adequate separation from potential interferences.

Recommended HPLC Parameters:

ParameterRecommended Conditions
Column DuPont Zorbax CN (4.6 mm × 25 cm)[1] or equivalent cyano-propyl bonded phase column. C18 columns, such as an Inertsil ODS 3V (250mm × 4.6mm, 5.0μm), can also be effective[2].
Mobile Phase A mixture of methanol and water, typically in a 60:40 (v/v) ratio, is commonly used for isocratic elution[1][2].
Flow Rate A standard flow rate of 1.0 mL/min is recommended[1][2].
Injection Volume 25 µL[1].
Detection UV detection at 280 nm is suitable for general-purpose analysis. For enhanced specificity and sensitivity, monitoring at 405 nm, near the UV absorption maximum for this compound, is also recommended[1]. Mass Spectrometry (MS) can be used for confirmation and trace-level quantification.
Run Time A typical run time is around 30 minutes, which is sufficient to elute 4-NDPA and other related compounds[2].

Quantitative Data Summary

The following table summarizes the quantitative performance data for the HPLC analysis of nitrosamines, including relevant data that can be extrapolated for this compound analysis.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.87 µg per sample (for N-nitrosodiphenylamine)Air[1]
Reliable Quantitation Limit 0.87 µg per sample (for N-nitrosodiphenylamine)Air[1]
Linearity (R²) for Nitrosamines >0.999Drug Substance[3][4]
Limit of Quantitation (LOQ) for Nitrosamines 10 - 20 ng/mLDrug Substance[3][4]
Recovery for Nitrosamines 93.2% to 101.8%Drug Substance[2]

Experimental Protocols

Protocol for the Analysis of this compound in Air Samples

This protocol is adapted from the OSHA method for N-nitrosodiphenylamine, which is relevant for the analysis of its more stable isomer, this compound[1].

4.1.1. Sample Collection

  • Draw a known volume of air (e.g., 250 L at 1 L/min) through a midget, fritted bubbler containing 15 mL of isopropanol[1].

  • Protect the samples from light during and after sampling[1].

  • Due to the instability of related nitrosamines, store samples in a freezer or analyze them within 6 days of collection[1].

4.1.2. Sample Preparation

  • Store samples in a freezer and protect them from light as much as possible before analysis[1].

  • Measure the volume of isopropanol in the sample transport vial to the nearest 0.1 mL[1].

  • The isopropanol solution can be directly injected into the HPLC system.

4.1.3. HPLC Analysis

  • Set up the HPLC system with a DuPont Zorbax CN column (4.6 mm × 25 cm)[1].

  • Use a mobile phase of 60:40 (v/v) methanol/water at a flow rate of 1 mL/min[1].

  • Set the UV detector to 280 nm. If a dual-wavelength detector is available, also monitor at 405 nm[1].

  • Inject a 25 µL aliquot of the sample or standard solution[1].

4.1.4. Calibration

  • Prepare a stock standard of this compound in isopropanol.

  • Prepare a series of working standards by diluting the stock standard with isopropanol.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol for the Analysis of this compound in Water Samples using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction and analysis of this compound from water matrices.

4.2.1. Sample Preparation (SPE)

  • Conditioning: Condition a solid-phase extraction cartridge (e.g., C18 or a specialized sorbent for polar compounds) by passing methanol followed by deionized water through the cartridge.

  • Loading: Load a known volume of the water sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interfering compounds.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.

4.2.2. HPLC Analysis

  • Proceed with the HPLC analysis as described in section 4.1.3.

Protocol for the Analysis of this compound in Pharmaceutical Drug Substances

This protocol is based on general methods for the analysis of nitrosamine impurities in pharmaceuticals[2][3][4].

4.3.1. Sample Preparation

  • Accurately weigh a known amount of the drug substance.

  • Dissolve the sample in a suitable diluent, such as a mixture of water and methanol (e.g., 60:40 v/v)[2].

  • The sample solution may be directly injected into the HPLC system. If the matrix is complex, a solid-phase extraction cleanup step (as described in 4.2.1) may be necessary.

4.3.2. HPLC Analysis

  • Use an Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) column or equivalent C18 column[2].

  • Employ a mobile phase of water:methanol (60:40) at a flow rate of 1.0 mL/min[2].

  • Set the UV detector at an appropriate wavelength (e.g., 230 nm for general nitrosamine screening or 280/405 nm for 4-NDPA)[1][2].

  • Inject the sample and standard solutions.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

experimental_workflow_air cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis HPLC Analysis AirSample Air Sample Bubbler Isopropanol Bubbler AirSample->Bubbler Draw Air MeasureVolume Measure Volume Bubbler->MeasureVolume DirectInjection Direct Injection MeasureVolume->DirectInjection HPLC HPLC-UV DirectInjection->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for HPLC analysis of this compound in air samples.

experimental_workflow_water_spe cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction cluster_analysis HPLC Analysis WaterSample Water Sample Condition Condition Cartridge WaterSample->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC-UV/MS Reconstitute->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for HPLC analysis of this compound in water samples using SPE.

logical_relationship_isomers NDFA N-Nitrosodiphenylamine (NDFA) (Unstable) FourNDPA This compound (4-NDPA) (Stable) NDFA->FourNDPA Fischer-Hepp Rearrangement (Acidic Conditions) DPA Diphenylamine (DPA) NDFA->DPA

Caption: Isomeric relationship and potential interferences for this compound analysis.

References

Application Notes: In Situ Generation of 4-Nitrosodiphenylamine for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Nitrosodiphenylamine (4-NDPA) is a valuable intermediate in organic synthesis, primarily utilized in the production of dyes, pharmaceuticals, and notably, as a precursor to 4-aminodiphenylamine (4-ADPA), a key antioxidant and antiozonant in the rubber industry.[1][2] The direct handling of 4-NDPA can be challenging due to its potential instability and toxicity.[3][4] Therefore, in situ generation, a technique where the intermediate is generated and consumed in the same reaction vessel without isolation, offers a more efficient, safer, and streamlined approach for its use in multi-step syntheses.[5]

The most common method for generating 4-NDPA in situ involves the nitrosation of diphenylamine. This process typically uses a nitrosating agent like sodium nitrite under acidic conditions. The reaction proceeds through an initial N-nitrosation to form N-nitrosodiphenylamine (N-NDPA), which then undergoes a Fischer-Hepp rearrangement to yield the desired C-nitroso product, this compound.[3][6]

These application notes provide detailed protocols and quantitative data for researchers and professionals in organic synthesis and drug development, focusing on the practical application of in situ generated 4-NDPA.

Reaction Pathway and Mechanism

The formation of 4-NDPA from diphenylamine in the presence of an acid and a nitrite source involves two key steps:

  • N-Nitrosation: The secondary amine of diphenylamine is attacked by a nitrosating species (e.g., nitrous acid, HNO₂, formed from NaNO₂ and acid) to form N-nitrosodiphenylamine (N-NDPA).

  • Fischer-Hepp Rearrangement: In the presence of a strong acid, typically hydrochloric acid, the nitroso group on the N-NDPA intermediate migrates to the para position of one of the phenyl rings, yielding the stable C-nitroso compound, this compound.[3]

reaction_pathway Figure 1: Reaction pathway for 4-NDPA formation. cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DPA Diphenylamine NNDPA N-Nitrosodiphenylamine DPA->NNDPA N-Nitrosation HNO2 Nitrous Acid (from NaNO2 + Acid) NDPA4 This compound NNDPA->NDPA4 Fischer-Hepp Rearrangement (HCl)

Caption: Figure 1: Reaction pathway for 4-NDPA formation.

Quantitative Data Summary

The efficiency of 4-NDPA synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data from various patented methods, highlighting the impact of different catalysts, solvents, and temperatures.

Starting Materials Catalyst/Base System Solvent Temperature (°C) Time (h) Key Outcomes Reference
N-NitrosodiphenylamineAlcoholic Hydrogen ChlorideMethanol/Benzene400.5Rearrangement to 4-NDPA; prevents crystallization of hydrochloride salt.US4034042A[7]
Carbanilide, Nitrobenzene, AnilineSodium HydroxideDMSO50-80N/AHigh selectivity and yield of 4-NDPA and 4-NODPA.US6137010A[6]
Aniline, NitrobenzeneTetramethylammonium Hydroxide, Sodium HydroxideN/A (Microchannel Reactor)50-1501-3Continuous process for generating 4-NDPA and 4-NODPA.CN109232275B[1][8]
Aniline, NitrobenzeneComposite Alkali CatalystN/A (Continuous Reactor)50-90N/ANitrobenzene conversion >99%, selectivity >97%.CN1253428C[9]
Diphenylamine3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide1,2-Dichloroethane (DCE)852087% yield of N-Nitrosodiphenylamine (precursor to 4-NDPA).Organic Syntheses[10]

Experimental Protocols

Protocol 1: In Situ Generation of 4-NDPA via Fischer-Hepp Rearrangement

This protocol describes the generation of 4-NDPA from N-nitrosodiphenylamine, which can be prepared from diphenylamine and a nitrosating agent. The focus here is on the rearrangement step, which is critical for the in situ process.

Materials and Reagents:

  • N-Nitrosodiphenylamine (N-NDPA)

  • Methanol

  • Benzene (or another suitable water-immiscible organic solvent)

  • Hydrogen Chloride (HCl), alcoholic solution

  • Aqueous sodium hydroxide (for neutralization)

  • Stirring plate and magnetic stir bar

  • Reaction flask

  • Thermometer

  • Addition funnel

Procedure:

  • Dissolve N-nitrosodiphenylamine in a suitable water-immiscible organic solvent like benzene.

  • Prepare an alcoholic hydrogen chloride solution. The concentration should be between 1% by weight up to the saturation point.

  • Combine the N-NDPA solution and the alcoholic HCl solution in the reaction flask. The molar ratio of HCl to N-NDPA can be up to 20:1, with a preferred ratio of up to 10:1.[7]

  • Maintain the reaction temperature between 0°C and 65°C, with a preferred range of 15°C to 55°C.[7]

  • Stir the mixture vigorously. The reaction time can be up to 4 hours, but with higher temperatures (e.g., 40°C) and an HCl:N-NDPA ratio of 3:1, the reaction can be complete in as little as 30 minutes.[7]

  • Crucially for in situ use , the reaction conditions must be selected so that the resulting this compound hydrochloride salt remains dissolved in the reaction medium.[7] This prevents its crystallization and decomposition.

  • The resulting solution containing 4-NDPA hydrochloride is now ready for the subsequent synthetic step. Before use, it can be neutralized with an appropriate base (e.g., aqueous NaOH) to liberate the free this compound.

Application Workflow: One-Pot Synthesis

The primary advantage of in situ generation is its integration into a one-pot synthesis, which avoids intermediate isolation, reduces waste, and improves process efficiency.[5] A typical workflow involves the formation of 4-NDPA followed immediately by its reaction with another reagent.

workflow Figure 2: Workflow for one-pot synthesis. start Start: Charge Reactor reactants 1. Add Diphenylamine and Solvent start->reactants nitrosation 2. Add Nitrosating Agent (e.g., NaNO2 + HCl) reactants->nitrosation insitu 3. In Situ Generation of 4-NDPA (via Fischer-Hepp Rearrangement) nitrosation->insitu next_step 4. Add Reagents for Subsequent Reaction (e.g., Reducing Agent for 4-ADPA synthesis) insitu->next_step reaction 5. Subsequent Reaction to Form Final Product next_step->reaction workup 6. Quench, Work-up, and Isolate Final Product reaction->workup end End workup->end

Caption: Figure 2: Workflow for one-pot synthesis.

Application Example: Synthesis of 4-Aminodiphenylamine (4-ADPA)

4-ADPA is a critical antioxidant, and its synthesis is a major application of 4-NDPA.

Procedure (Conceptual):

  • Generate 4-NDPA in situ in a suitable solvent system as described in Protocol 1.

  • Once the formation is complete, the reaction mixture (containing dissolved 4-NDPA) is treated directly with a reducing agent.

  • Common reduction methods include catalytic hydrogenation (e.g., using a Palladium or Platinum catalyst under a hydrogen atmosphere).

  • The nitroso group (-NO) is reduced to an amino group (-NH₂), yielding 4-aminodiphenylamine.

  • Following the reduction, a standard aqueous work-up can be performed to isolate and purify the final 4-ADPA product.

Safety and Handling

  • N-Nitrosamines: Many N-nitroso compounds are potent carcinogens.[3] Although the target product, 4-NDPA, is a C-nitroso compound and generally more stable, the reaction proceeds through an N-nitroso intermediate.[2][4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrosating Agents: Sodium nitrite and other nitrosating agents are oxidizers and are toxic. Avoid contact with skin and eyes.

  • Acids: Strong acids like HCl are corrosive. Handle with care.

  • Solvents: Organic solvents like benzene are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Decomposition: When heated to decomposition, 4-NDPA can emit toxic fumes of nitrogen oxides.[2]

References

Application Notes and Protocols: 4-Nitrosodiphenylamine as a Chromogenic Probe for Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of antioxidant activity is a critical aspect of drug discovery and development, as well as in the assessment of food additives and cosmetic ingredients. Reactive oxygen species (ROS) and other free radicals are implicated in a multitude of pathological conditions, including inflammation, neurodegenerative diseases, and cancer. Consequently, the identification and characterization of compounds with radical scavenging potential are of significant interest. 4-Nitrosodiphenylamine (4-NDPA) serves as a valuable chromogenic probe for the quantification of radical scavenging activity, particularly against hydroxyl radicals (•OH). This document provides detailed application notes and protocols for the utilization of this compound in assessing the radical scavenging capacity of test compounds.

Principle of the Method

The assay is based on the principle of competition kinetics. In the presence of a radical generating system, such as the Fenton reaction (Fe²⁺ + H₂O₂), highly reactive hydroxyl radicals are produced. These radicals readily react with this compound, a yellow-colored compound with a characteristic absorbance maximum at approximately 440 nm. This reaction leads to the bleaching of the 4-NDPA chromophore, resulting in a decrease in absorbance.

When a potential antioxidant (scavenger) is introduced into the system, it competes with this compound for the hydroxyl radicals. The extent to which the antioxidant scavenges the radicals is directly proportional to the inhibition of 4-NDPA bleaching. By measuring the change in absorbance at 440 nm, the radical scavenging activity of the test compound can be quantified. The method is sensitive, rapid, and adaptable for high-throughput screening.

Key Experimental Protocols

Hydroxyl Radical Scavenging Activity Assay using this compound

This protocol is adapted from methodologies utilizing the analogous compound, p-nitrosodimethylaniline (PNDA), as a probe for hydroxyl radicals.

Materials and Reagents:

  • This compound (4-NDPA)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Ferrous sulfate (FeSO₄) or Ferrous ammonium sulfate

  • Hydrogen peroxide (H₂O₂)

  • Test antioxidant compounds

  • Deionized water

  • Spectrophotometer capable of reading at 440 nm

  • 96-well microplates (for high-throughput screening) or cuvettes

Preparation of Reagents:

  • This compound (4-NDPA) Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of 4-NDPA in a suitable solvent (e.g., ethanol or DMSO) and then dilute with phosphate buffer to the final desired concentration. Store protected from light. Note: Due to potential solubility issues, initial dissolution in a small volume of organic solvent may be necessary before dilution with buffer.

  • Ferrous Sulfate Solution (e.g., 10 mM): Dissolve ferrous sulfate in deionized water. Prepare fresh daily.

  • Hydrogen Peroxide Solution (e.g., 10 mM): Dilute a stock solution of H₂O₂ in deionized water. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). Prepare fresh daily.

  • Test Compound Solutions: Prepare a series of concentrations of the test antioxidant compound in a suitable solvent.

Experimental Procedure:

  • Reaction Mixture Preparation: In a microplate well or a cuvette, add the following reagents in the specified order:

    • Phosphate buffer

    • This compound solution

    • Test antioxidant solution (or solvent for the control)

    • Ferrous sulfate solution

  • Initiation of the Reaction: To initiate the generation of hydroxyl radicals, add the hydrogen peroxide solution to the reaction mixture. The final volume of the reaction mixture should be constant for all wells/cuvettes.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be optimized based on preliminary experiments to ensure a measurable decrease in absorbance in the control group without complete bleaching.

  • Absorbance Measurement: After incubation, measure the absorbance of the reaction mixture at 440 nm using a spectrophotometer.

Controls:

  • Control (A_control): Contains all reagents except the test antioxidant. This represents the maximum bleaching of 4-NDPA.

  • Blank (A_blank): Contains all reagents except hydrogen peroxide. This is to account for any absorbance from the test compound or other reagents.

Data Analysis:

The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

Where:

  • A_sample is the absorbance of the reaction mixture containing the test antioxidant.

  • A_control is the absorbance of the control reaction.

The results can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the hydroxyl radicals.

Data Presentation

The quantitative data obtained from the radical scavenging assay should be summarized in a clear and structured table for easy comparison.

Test CompoundConcentration (µg/mL)Absorbance at 440 nm (Mean ± SD)% Inhibition of 4-NDPA Bleaching
Control00.250 ± 0.0150%
Ascorbic Acid100.850 ± 0.02164%
Ascorbic Acid250.550 ± 0.01882%
Ascorbic Acid500.350 ± 0.01294%
Test Compound X100.950 ± 0.02558%
Test Compound X250.720 ± 0.02071.2%
Test Compound X500.580 ± 0.01776.8%

Note: The absorbance values are hypothetical and for illustrative purposes only. The initial absorbance of the 4-NDPA solution before the reaction should also be recorded.

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_4NDPA 4-NDPA Solution mix_reagents Mix Reagents: Buffer, 4-NDPA, Antioxidant, FeSO4 prep_4NDPA->mix_reagents prep_FeSO4 FeSO4 Solution prep_FeSO4->mix_reagents prep_H2O2 H2O2 Solution prep_antioxidant Test Antioxidant Solutions prep_antioxidant->mix_reagents initiate_reaction Initiate with H2O2 mix_reagents->initiate_reaction incubate Incubate initiate_reaction->incubate measure_abs Measure Absorbance at 440 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the this compound radical scavenging assay.

Radical_Scavenging_Mechanism cluster_generation Radical Generation cluster_reaction Competitive Reactions fenton Fe²⁺ + H₂O₂ hydroxyl •OH (Hydroxyl Radical) fenton->hydroxyl Fenton Reaction NDPA This compound (Yellow) hydroxyl->NDPA Bleaching antioxidant Antioxidant (Scavenger) hydroxyl->antioxidant Scavenging bleached_NDPA Bleached Product (Colorless) NDPA->bleached_NDPA oxidized_antioxidant Oxidized Antioxidant antioxidant->oxidized_antioxidant

Caption: Mechanism of this compound bleaching and competitive scavenging.

Electrochemical Detection of 4-Nitrosodiphenylamine in Aqueous Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrosodiphenylamine (4-NDPA) is a chemical intermediate of significant interest in various industrial applications, including as a polymerization inhibitor and in the synthesis of dyes and pharmaceuticals. However, its potential toxicity and classification as a semi-volatile organic compound necessitate sensitive and reliable detection methods, particularly in aqueous environments. Electrochemical techniques offer a promising avenue for the rapid, cost-effective, and in-situ analysis of 4-NDPA. This document provides detailed application notes and experimental protocols for the electrochemical detection of 4-NDPA in aqueous solutions, targeting researchers, scientists, and professionals in drug development.

Principle of Electrochemical Detection

The electrochemical detection of 4-NDPA is based on its intrinsic redox properties. The nitroso functional group (-N=O) in the 4-NDPA molecule can be either electrochemically reduced or oxidized at the surface of a suitable electrode. By applying a potential to the electrode and measuring the resulting current, the concentration of 4-NDPA in the solution can be determined. The choice of electrode material and the specific electrochemical technique employed are crucial for achieving high sensitivity and selectivity.

Quantitative Data Summary

The performance of various electrochemical sensors for the detection of this compound is summarized in the table below. This data allows for a direct comparison of different electrode modifications and analytical techniques.

Electrode MaterialAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)8.02 - 46.64.54[1]
Graphite-Polyurethane Composite Electrode (GPUE)Differential Pulse Voltammetry (DPV)2.51 - 17.50.270[1]
Poly(diallyldimethylammonium chloride)-Graphene/Platinum Nanoparticles Modified GCE (PDDA-Gr/PtNPs/GCE)Differential Pulse Voltammetry (DPV)0.1 - 500.033[1]

Experimental Protocols

Preparation of a Bare Glassy Carbon Electrode (GCE)

A clean electrode surface is paramount for reproducible results. The following protocol describes the standard procedure for preparing a GCE.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Polishing cloth

  • Deionized water

  • Ethanol

  • Ultrasonic bath

Protocol:

  • Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.

  • Rinse the electrode thoroughly with deionized water.

  • Polish the GCE surface with 0.05 µm alumina slurry on a separate polishing cloth for 5 minutes.

  • Rinse the electrode thoroughly with deionized water.

  • Ultrasonicate the electrode in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

  • Rinse the electrode with deionized water and allow it to air dry before use.

Electrochemical Measurements using Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of an analyte.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including the prepared working electrode, a reference electrode, e.g., Ag/AgCl, and a counter electrode, e.g., platinum wire)

  • Aqueous solution of 4-NDPA in a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

Protocol:

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Add the 4-NDPA solution to the electrochemical cell.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the CV experiment, including the initial potential, final potential, vertex potential, and scan rate (e.g., 50 mV/s).

  • Run the cyclic voltammogram and record the resulting current-potential curve.

Quantitative Analysis using Differential Pulse Voltammetry (DPV)

DPV is a highly sensitive technique suitable for quantitative analysis at low concentrations.

Apparatus:

  • Same as for Cyclic Voltammetry.

Protocol:

  • Assemble the three-electrode cell as described for CV.

  • Add the 4-NDPA solution to the cell.

  • Connect the electrodes to the potentiostat.

  • Set the DPV parameters, including the initial potential, final potential, pulse amplitude, pulse width, and scan rate.

  • Record the differential pulse voltammogram.

  • To construct a calibration curve, repeat the measurement with standard solutions of 4-NDPA at different concentrations.

  • Plot the peak current versus the concentration of 4-NDPA to determine the linear range and calculate the limit of detection.

Signaling Pathway and Experimental Workflow

The electrochemical detection of 4-NDPA typically involves the reduction of the nitroso group to a hydroxylamine or an amine group. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_pathway Electrochemical Reduction Pathway of 4-NDPA 4-NDPA 4-NDPA Radical_Anion Radical Anion Intermediate 4-NDPA->Radical_Anion +e- Hydroxylamine_Derivative 4-Hydroxylaminodiphenylamine Radical_Anion->Hydroxylamine_Derivative +e-, +2H+ Amine_Derivative 4-Aminodiphenylamine Hydroxylamine_Derivative->Amine_Derivative +2e-, +2H+ G cluster_workflow Experimental Workflow for 4-NDPA Detection A Electrode Preparation (e.g., GCE polishing or modification) C Three-Electrode Cell Assembly A->C B Preparation of 4-NDPA Aqueous Solution B->C D Electrochemical Measurement (CV or DPV) C->D E Data Acquisition and Analysis D->E F Concentration Determination E->F G cluster_logic Logical Relationships in 4-NDPA Sensing Analyte 4-NDPA Properties (Redox Activity) Performance Sensor Performance (Sensitivity, Selectivity, LOD) Analyte->Performance Electrode Electrode Material (Surface Area, Catalytic Activity) Electrode->Performance Technique Electrochemical Technique (CV, DPV) Technique->Performance Parameters Experimental Parameters (pH, Scan Rate, Pulse Amplitude) Parameters->Performance

References

Troubleshooting & Optimization

Optimizing yield and purity in 4-Nitrosodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-Nitrosodiphenylamine (4-NDPA) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: We are experiencing low yields in our Fischer-Hepp rearrangement synthesis. What are the common causes and solutions?

A: Low yields in the Fischer-Hepp rearrangement are frequently linked to the instability of the this compound hydrochloride intermediate.[1] This intermediate can be thermally unstable and prone to spontaneous, uncontrollable decompositions, especially if it crystallizes out of the solution.[1]

Solutions:

  • Maintain Solution Homogeneity: The primary strategy is to adjust reaction conditions to ensure the this compound hydrochloride remains dissolved throughout the reaction.[1]

  • Control Temperature: Maintain the reaction temperature strictly within the 0°C to 65°C range, with a preferred range of 15°C to 55°C.[1] Higher temperatures require shorter reaction times.[1]

  • Optimize Hydrogen Chloride Concentration: Use up to 20 moles of hydrogen chloride (HCl) per mole of the starting material, N-nitrosodiphenylamine (N-NDPA).[1] This helps to keep the hydrochloride salt in solution.

  • Manage Reaction Time: The reaction time should be kept under 4 hours, and preferably under 2 hours.[1] For instance, at 40°C with a 3:1 molar ratio of HCl to N-NDPA, a reaction time of 30 minutes is often sufficient.[1]

Q2: Our synthesis via aniline-nitrobenzene condensation results in a low purity product. What are the main byproducts and how can we minimize them?

A: The direct condensation of aniline and nitrobenzene is a greener route but often plagued by side reactions that reduce purity and yield.[2] The primary byproducts are 2-nitrodiphenylamine (2-NDPA), phenazine, and azobenzene.[2][3] These byproducts arise from aniline attacking the ortho-position of nitrobenzene and the self-condensation of aniline.[3][4]

Solutions:

  • Increase Steric Hindrance: To prevent the formation of ortho-attack byproducts like 2-NDPA, you can modify the aniline starting material to increase its steric bulk. One patented method involves first reacting aniline with an anhydride (e.g., phthalic anhydride).[4][5] The resulting intermediate shows a higher selectivity for the desired para-position reaction with nitrobenzene.[4][5]

  • Use Carbanilide: Employing carbanilide as a starting material instead of aniline can also reduce ortho-attack byproducts due to the steric hindrance of its amide structure.[3] However, carbanilide is more expensive, and aniline is often still required to achieve a good yield, which can reintroduce the possibility of azobenzene formation.[4]

  • Control Temperature: The reaction temperature should be carefully controlled, preferably between 50-80°C. Temperatures exceeding 150°C significantly increase the generation of byproducts and lead to poor yields.[3]

Q3: How can the formation of azobenzene be specifically prevented or managed?

A: Azobenzene is formed from the condensation of two aniline molecules in the presence of a base.[4] While it is a common byproduct, its impact can be managed.

Prevention/Management Strategies:

  • Protect the Amino Group: A method described in recent patents involves protecting the amino group of aniline by reacting it with an anhydride or an aromatic dibasic acid.[4][5] This prevents the self-condensation reaction that forms azobenzene.[4][5]

  • Recycling: In some industrial processes, the formation of azobenzene is not considered a critical issue. During the subsequent hydrogenation step to produce 4-aminodiphenylamine (4-ADPA), azobenzene is easily decomposed back into aniline, which can then be recovered and reused.[3]

Q4: What are effective methods for purifying the final this compound product?

A: Effective purification is crucial for removing unreacted starting materials and side products.

Purification Methods:

  • Alkali-Acid Precipitation: this compound is soluble in alkaline solutions due to the formation of its oxime tautomer.[1] The reaction mixture can be introduced into an excess of alkali liquor to dissolve the product. After separating any water-immiscible solvents or impurities, the 4-NDPA can be recovered by adding acid, which causes it to precipitate with a sharp melting point.[1]

  • Reduced-Pressure Distillation: This technique is useful for removing organic solvents and any unreacted aniline from the final product mixture.[4]

  • Chromatography: For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is a reliable method.[6] Gas Chromatography (GC) is generally not suitable as 4-NDPA tends to decompose into diphenylamine at the high temperatures of the GC injection port.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for optimizing yield in the main synthesis routes?

A: The critical parameters depend on the chosen synthesis route. The tables below summarize the key variables for the two primary methods.

Q2: Which synthesis route is recommended: Fischer-Hepp Rearrangement or Aniline-Nitrobenzene Condensation?

A: The choice depends on the specific needs of the laboratory, including scale, safety considerations, and environmental impact.

  • Fischer-Hepp Rearrangement: This is a traditional method. Its main advantage is a potentially simpler product profile if the reaction is well-controlled. However, it carries a significant safety risk due to the potential for spontaneous, uncontrollable decomposition of the hydrochloride intermediate.[1]

  • Aniline-Nitrobenzene Condensation: This is considered a more modern and "greener" process as it avoids some of the harsh reagents of the older methods.[2] Its main challenge is the formation of multiple byproducts that can complicate purification and lower yields if not properly optimized.[2][3]

Q3: What are the best analytical techniques for monitoring reaction progress and determining final product purity?

A: For accurate monitoring and purity assessment, high-sensitivity methods are required.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is an excellent method for separating 4-NDPA from its isomers (like 2-NDPA) and other byproducts.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive trace-level analysis and impurity identification, LC-MS provides superior sensitivity and selectivity.[8] It is suitable for a wide range of nitrosamines, including those that are thermally unstable.[8]

Data Summary Tables

Table 1: Key Parameters for Fischer-Hepp Rearrangement

ParameterRecommended Value / ConditionRationaleReference
Starting Material N-Nitrosodiphenylamine (N-NDPA)Precursor for rearrangement.[1]
Reagent Alcoholic Hydrogen Chloride (HCl)Catalyst for the rearrangement.[1]
Molar Ratio (HCl:N-NDPA) Up to 20:1 (preferably up to 10:1)Keeps hydrochloride intermediate dissolved.[1]
Temperature 0°C to 65°C (preferably 15°C to 55°C)Balances reaction rate and stability.[1]
Reaction Time Up to 4 hours (preferably up to 2 hours)Prevents decomposition over long periods.[1]
Solvent Alcohol, optionally with a water-immiscible organic solvent.Dissolves reactants and intermediates.[1]

Table 2: Key Parameters for Aniline-Nitrobenzene Condensation

ParameterRecommended Value / ConditionRationaleReference
Starting Materials Aniline (or derivative) and NitrobenzeneCore reactants for the condensation.[2]
Catalyst Base (e.g., Tetramethylammonium hydroxide, NaOH)Facilitates the nucleophilic substitution.[2][3]
Temperature 0°C to 150°C (preferably 50°C to 80°C)High temps (>150°C) increase byproducts.[3]
Molar Ratio (Aniline:Nitrobenzene) Varies; influences 4-NDPA vs. 4-NODPA selectivity.Higher aniline ratio favors 4-NODPA.[3]
Aniline Modification React with anhydride or use carbanilide.Increases steric hindrance to reduce byproducts.[3][4]

Table 3: Common Byproducts and Mitigation Strategies

ByproductFormation RouteMitigation StrategyReference
2-Nitrodiphenylamine (2-NDPA) Ortho-position attack of aniline on nitrobenzene.Increase steric hindrance of aniline (e.g., using carbanilide or anhydride protection).[3][4]
Phenazine Secondary reactions involving ortho-substituted intermediates.Suppress ortho-attack by increasing steric hindrance.[3]
Azobenzene Self-condensation of two aniline molecules.Protect the aniline amino group (e.g., with an anhydride) or hydrogenate and recycle.[3][4]
Diphenylamine Decomposition of 4-NDPA during analysis (GC).Use non-thermal analytical methods like HPLC or LC-MS.[6][7]

Experimental Protocols

Protocol 1: Synthesis via Fischer-Hepp Rearrangement

This protocol is a generalized representation based on patent literature and should be adapted and optimized with appropriate safety precautions.

  • Preparation of N-NDPA Solution: Dissolve N-nitrosodiphenylamine (1 mole) in a suitable solvent mixture, such as methanol and benzene.

  • Reaction Setup: Place the solution in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. Cool the vessel to the desired starting temperature (e.g., 15-20°C).

  • HCl Addition: Prepare an alcoholic solution of hydrogen chloride. Add the HCl solution to the N-NDPA solution while stirring, ensuring the temperature is maintained within the 15°C to 55°C range.[1] The molar ratio of HCl to N-NDPA should be controlled (e.g., 3:1).[1]

  • Reaction Monitoring: Allow the reaction to proceed for the determined time (e.g., 30-120 minutes), monitoring for the disappearance of N-NDPA.[1] Ensure the reaction mixture remains a homogenous solution.[1]

  • Work-up: Once the reaction is complete, introduce the reaction solution into an excess of an aqueous alkali liquor (e.g., sodium hydroxide solution) to neutralize the HCl and dissolve the 4-NDPA product.[1]

  • Isolation: Separate the organic solvent phase. Acidify the aqueous alkali phase with an acid (e.g., acetic acid) to precipitate the this compound.[9]

  • Purification: Filter the precipitate, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis via Base-Catalyzed Aniline-Nitrobenzene Condensation

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

  • Reactant Preparation: In a suitable reaction vessel, charge aniline (e.g., 5-10 molar equivalents) and nitrobenzene (1 molar equivalent).[3][10]

  • Catalyst Addition: Add an aqueous solution of a base catalyst, such as tetramethylammonium hydroxide (TMAH), to the mixture.[9][10]

  • Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 50-80°C) and stir vigorously for the required duration (e.g., 2-5 hours).[3][9] The solution will typically turn a dark color.

  • Reaction Monitoring: Monitor the consumption of nitrobenzene using a suitable analytical method like HPLC.

  • Work-up: After cooling, the reaction mixture can be processed in several ways. One common method is to dilute with water and a water-immiscible organic solvent (e.g., toluene).

  • Purification: Separate the organic phase. The crude product in the organic phase can be purified by washing, solvent removal via reduced-pressure distillation, and/or precipitation/crystallization.[4]

Visualizations

FischerHeppWorkflow cluster_0 Synthesis cluster_1 Purification Start N-Nitrosodiphenylamine in Alcoholic Solvent Reaction Add Alcoholic HCl React at 15-55°C (Keep Homogeneous) Start->Reaction Neutralize Quench in Alkali Solution Reaction->Neutralize Precipitate Acidify to Precipitate Product Neutralize->Precipitate End Pure 4-NDPA Precipitate->End

Caption: Workflow for 4-NDPA synthesis via Fischer-Hepp rearrangement.

CondensationPathway Aniline Aniline P_NDPA This compound (Desired Product) Aniline->P_NDPA Base Catalyst (Para-Attack) Ortho_Attack Aniline->Ortho_Attack (Ortho-Attack) Self_Condensation Aniline->Self_Condensation Base Nitrobenzene Nitrobenzene Nitrobenzene->P_NDPA Base Catalyst (Para-Attack) Nitrobenzene->Ortho_Attack (Ortho-Attack) O_NDPA 2-Nitrodiphenylamine (Byproduct) Ortho_Attack->O_NDPA Phenazine Phenazine (Byproduct) O_NDPA->Phenazine Azobenzene Azobenzene (Byproduct) Self_Condensation->Azobenzene

Caption: Reaction pathways in aniline-nitrobenzene condensation.

TroubleshootingLogic Start Low Yield or Purity Issue Route Which Synthesis Route? Start->Route FH Route->FH Fischer-Hepp Cond Route->Cond Aniline Condensation FH_Check Did Precipitate Form During Reaction? FH->FH_Check FH_Yes FH_Check->FH_Yes FH_No FH_Check->FH_No FH_Sol Likely Decomposition. Increase HCl conc. Or adjust temp. FH_Yes->FH_Sol FH_Sol2 Check Temp/Time. Ensure < 65°C and < 4 hours. FH_No->FH_Sol2 Cond_Check High levels of 2-NDPA or Phenazine? Cond->Cond_Check Cond_Yes Cond_Check->Cond_Yes Cond_No Cond_Check->Cond_No Cond_Sol Problem is Ortho-Attack. Use steric hindrance (e.g., Anhydride method). Cond_Yes->Cond_Sol Cond_Sol2 Check for Azobenzene. If high, protect amino group. Check temp (<150°C). Cond_No->Cond_Sol2

Caption: Troubleshooting logic for low yield in 4-NDPA synthesis.

References

Preventing spontaneous decomposition of 4-Nitrosodiphenylamine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Nitrosodiphenylamine Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the spontaneous decomposition of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of spontaneous decomposition during this compound synthesis?

A1: The primary cause is the thermal instability of the this compound hydrochloride salt, which is an intermediate formed during the Fischer-Hepp rearrangement of N-Nitrosodiphenylamine in an alcoholic hydrogen chloride solution.[1] This crystalline salt is prone to spontaneous and uncontrollable decomposition, especially in the event of local overheating within the crystal paste that accumulates during the reaction.[1]

Q2: How can the decomposition of the this compound hydrochloride intermediate be prevented?

A2: The most effective prevention strategy is to ensure that the this compound hydrochloride formed during the reaction does not precipitate from the solution.[1] By keeping the intermediate dissolved in the reaction medium, the risks associated with thermally unstable crystals and localized overheating are avoided.[1] This is achieved by carefully regulating the reaction conditions.[1]

Q3: What are the critical reaction parameters to control for maintaining the solubility of the intermediate?

A3: The key parameters to control are the reaction temperature, the ratio of hydrogen chloride (HCl) to the N-Nitrosodiphenylamine reactant, and the reaction time.[1] By optimizing these conditions, the resulting this compound hydrochloride can be kept in solution throughout the rearrangement process.[1]

Q4: What are the recommended storage and handling conditions for the final this compound product?

A4: The final product should be stored in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2][3] It is recommended to keep the container tightly closed, potentially under an inert atmosphere, and protected from light.[4] While the purified compound is considered unusually stable for a nitroso compound, proper handling to avoid dust generation and exposure is crucial due to its potential health hazards.[2][5]

Troubleshooting Guide

Problem Likely Cause Recommended Solution
Violent, uncontrollable decomposition or exotherm in the reaction vessel. Precipitation of crystalline this compound hydrochloride, leading to localized overheating and thermal decomposition.[1]Immediately attempt to cool the reaction if safe to do so. For future syntheses, adjust reaction parameters to maintain the hydrochloride intermediate in solution. This involves modifying the temperature, solvent volume, or the molar ratio of hydrogen chloride to N-Nitrosodiphenylamine.[1]
Formation of a thick crystal paste or solid precipitate during the reaction. The concentration of this compound hydrochloride has exceeded its solubility limit under the current reaction conditions.Increase the volume of the alcoholic solvent or adjust the temperature to redissolve the precipitate. The reaction temperature can range from 0° to 65° C, with a preferred range of 15° to 55° C.[1] Ensure the ratio of HCl to N-Nitrosodiphenylamine is appropriate to maintain solubility.[1]
Low yield of this compound after work-up. Gradual decomposition of the hydrochloride intermediate in solution, or incomplete rearrangement.While keeping the hydrochloride in solution prevents violent decomposition, gradual decomposition can still occur.[1] Optimize reaction time and temperature to maximize conversion while minimizing degradation. For instance, at 40°C with a 3:1 HCl to reactant ratio, a 30-minute reaction time can be sufficient.[1]
Presence of by-products like azobenzene. Side reactions occurring due to reaction conditions, such as those involving excess aniline if it is present in the reaction mixture.[6]In synthesis routes involving aniline and nitrobenzene, the molar ratio of the reactants can influence by-product formation.[6] For the Fischer-Hepp rearrangement, ensure the purity of the starting N-Nitrosodiphenylamine.

Data Presentation

Table 1: Recommended Reaction Conditions for Preventing Decomposition

ParameterRecommended RangePreferred RangeNotes
Reaction Temperature 0°C to 65°C[1]15°C to 55°C[1]Higher temperatures lead to shorter reaction times but may increase gradual decomposition.
Molar Ratio of HCl to N-Nitrosodiphenylamine Up to 20:1[1]Varies with other parametersMust be sufficient to catalyze the rearrangement and keep the hydrochloride salt in solution.
Reaction Time Dependent on Temp. & Conc.30 minutes (at 40°C)[1]Shorter times are possible at higher temperatures.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Hepp Rearrangement

This protocol is based on the principle of maintaining the hydrochloride intermediate in solution to prevent spontaneous decomposition.[1]

Materials:

  • N-Nitrosodiphenylamine

  • Alcoholic Hydrogen Chloride Solution (e.g., Methanol/HCl)

  • Benzene (or other suitable co-solvent)

  • Aqueous Alkali Solution (e.g., NaOH solution) for work-up

Procedure:

  • Prepare a solution of N-Nitrosodiphenylamine in a suitable solvent mixture, such as methanol and benzene.

  • In a cooled, stirred reaction vessel, add the alcoholic hydrogen chloride solution. The ratio of hydrogen chloride to N-Nitrosodiphenylamine must be carefully controlled to ensure the resulting this compound hydrochloride remains dissolved.

  • Maintain the reaction temperature within the range of 15°C to 55°C.[1] The progress of the rearrangement can be monitored by suitable analytical techniques.

  • Crucially, observe the reaction mixture to ensure no crystalline precipitate forms. If crystals begin to appear, adjust the temperature or add more solvent to maintain a homogenous solution.

  • Upon completion of the reaction (e.g., after 30 minutes at 40°C), proceed immediately to the work-up step.

Protocol 2: Work-up and Isolation of this compound

Procedure:

  • Prepare a vessel containing an excess of a cooled, aqueous alkali solution (e.g., sodium hydroxide solution).

  • Carefully introduce the reaction solution from Protocol 1 into the excess alkali liquor with vigorous stirring. This neutralizes the hydrogen chloride and converts the this compound hydrochloride into its oxime form, which is soluble in the alkali solution.[1]

  • The this compound product will precipitate from the neutralized mixture.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with water to remove any residual salts.

  • Dry the final product under appropriate conditions (e.g., vacuum oven at a mild temperature).

Visualizations

G cluster_synthesis Synthesis Pathway A Diphenylamine B N-Nitrosodiphenylamine A->B  Nitrosation  (e.g., NaNO2, H+) C This compound Hydrochloride (Unstable Intermediate) B->C  Fischer-Hepp  Rearrangement  (Alcoholic HCl) D This compound (Final Product) C->D  Neutralization  (Alkali Work-up) G start Spontaneous Decomposition Observed? cause Likely Cause: Precipitation of Unstable 4-NDPA Hydrochloride Crystals start->cause Yes end_node Problem Resolved start->end_node No solution Solution: Modify reaction conditions to maintain intermediate in solution cause->solution check_temp Is Temperature too low? solution->check_temp check_hcl Is [HCl] or Solvent Volume too low? check_temp->check_hcl No adjust_temp Increase Temperature (within 15-55°C range) check_temp->adjust_temp Yes adjust_hcl Increase Solvent Volume or [HCl] check_hcl->adjust_hcl Yes adjust_temp->end_node adjust_hcl->end_node G A Control Key Parameters (Temp, [HCl], Time) B Maintain Hydrochloride Intermediate in Solution A->B C Prevent Precipitation & Crystal Formation B->C D Avoid Local Overheating & Thermal Runaway C->D E Safe & Stable Synthesis D->E

References

Technical Support Center: Purification of Crude 4-Nitrosodiphenylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Nitrosodiphenylamine by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A detailed methodology for the recrystallization of crude this compound is provided below. This protocol is a general guideline and may require optimization based on the specific nature and quantity of impurities in the crude material.

Objective: To purify crude this compound by removing impurities through single-solvent or mixed-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Benzene, Toluene, or a mixed solvent system)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure: Single-Solvent Recrystallization (e.g., using Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently using a heating mantle or steam bath while continuously stirring with a glass rod until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve complete dissolution at the boiling point of the solvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Procedure: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.[2]

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization procedure.

Data Presentation

Solubility of this compound in Various Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
EthanolSparingly solubleSoluble
BenzeneSparingly solubleSoluble
TolueneSparingly solubleSoluble
WaterInsolubleInsoluble
AcetoneSolubleVery Soluble

Typical Recrystallization Parameters

ParameterSingle Solvent (Ethanol)Mixed Solvent (Ethanol/Water)
Solvent Ratio N/ADependent on crude purity, start with minimal hot ethanol and add water to turbidity.
Dissolution Temp. Boiling point of ethanol (~78°C)Boiling point of ethanol/water azeotrope
Cooling Protocol Slow cooling to RT, then ice bathSlow cooling to RT, then ice bath
Expected Yield 70-90% (highly dependent on crude purity)65-85% (highly dependent on crude purity)
Expected Purity >98%>98%

Troubleshooting Guides and FAQs

FAQs

  • Q1: What is the expected color of pure this compound?

    • A1: Pure this compound typically appears as green plates or a dark-colored crystalline solid.

  • Q2: What are the common impurities in crude this compound?

    • A2: Common impurities can include the starting material N-Nitrosodiphenylamine, and byproducts from the synthesis such as 2-nitrodiphenylamine, 2-nitrosodiphenylamine, and azobenzene.[3]

  • Q3: How can I choose the best recrystallization solvent?

    • A3: An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.[4] Ethanol, benzene, and toluene are commonly used solvents.

  • Q4: Can a mixed-solvent system be used for recrystallization?

    • A4: Yes, a mixed-solvent system, such as ethanol and water, can be effective. In this system, this compound is soluble in hot ethanol but insoluble in water.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6]- Ensure a slow cooling process by insulating the flask.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the impure compound.- The crude product is highly impure, leading to significant melting point depression.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly.[5]- Try a different recrystallization solvent with a lower boiling point.- Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- Ensure a slow crystallization rate to minimize the inclusion of impurities.- Wash the crystals thoroughly with ice-cold solvent.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals are significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.[6]- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Ensure the final cooling step is done in an ice bath to minimize solubility.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound drying->pure_crystals Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue q1 Is the solution clear after cooling? start->q1 q2 Did an oil form instead of crystals? start->q2 q3 Was the final crystal mass low? start->q3 a1_yes Too much solvent or not saturated q1->a1_yes Yes a1_no Supersaturated solution q1->a1_no No sol1 Boil off solvent a1_yes->sol1 sol2 Scratch flask / Add seed crystal a1_no->sol2 a2_yes High impurity / Inappropriate solvent q2->a2_yes Yes sol3 Add more 'good' solvent / Change solvent a2_yes->sol3 a3_yes Excess solvent / Premature crystallization q3->a3_yes Yes sol4 Use minimum solvent / Preheat funnel a3_yes->sol4

References

Stability of 4-Nitrosodiphenylamine in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Nitrosodiphenylamine (4-NDPA) in various solvent systems. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

General Handling and Storage

Question: What are the general recommendations for storing solid this compound?

Answer: To ensure the stability of solid this compound, it is recommended to store it in a cool, dry, and dark place.[1] One source specifies storage at refrigerated temperatures under an inert atmosphere.[2] Proper storage is crucial to minimize degradation.

Question: My this compound powder has changed color. Is it still usable?

Answer: A significant color change may indicate degradation. This compound is typically a yellow to orange solid.[1] It is advisable to re-test the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Solvent Selection and Solution Stability

Question: I need to prepare a stock solution of this compound. Which solvent should I use for the best stability?

Answer: Based on studies of other nitrosamines, aprotic solvents are generally preferred over protic solvents for long-term stability.

  • Recommended: Acetonitrile has been shown to be a good solvent for other nitrosamines, with minimal degradation observed.

  • Use with Caution: Protic solvents like methanol may lead to degradation, especially at elevated temperatures. For instance, a study on N-nitroso-N-methyl-4-aminobutyric acid (NMBA) showed significant degradation in methanol at 25°C and 40°C.[3] While solutions of N-Nitrosodiphenylamine in methanol are commercially available, it is recommended to prepare fresh solutions and store them at low temperatures (2-8°C) for short-term use only.

  • Sparingly Soluble: this compound is sparingly soluble in DMSO (1-10 mg/ml).[4]

Question: How long can I store a solution of this compound?

Answer: The stability of this compound in solution is dependent on the solvent, temperature, and light exposure. For maximum stability, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, use an aprotic solvent like acetonitrile.

  • Store solutions at refrigerated temperatures (2-8°C).

  • Protect solutions from light by using amber vials or wrapping the container in aluminum foil.

Question: I am observing a loss of my compound in solution over time. What could be the cause?

Answer: The loss of this compound in solution can be attributed to several factors:

  • Solvent-mediated degradation: As mentioned, protic solvents like methanol can facilitate degradation.

  • Thermal degradation: Elevated temperatures can accelerate degradation.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of nitrosamines.[5]

  • pH effects: In the presence of acidic conditions, particularly in aqueous or protic solutions, this compound's isomer, N-Nitrosodiphenylamine, can undergo the Fischer-Hepp rearrangement to form the more stable C-nitroso compound, this compound.[6] While 4-NDPA is the more stable isomer, extreme pH conditions should generally be avoided.

Experimental and Analytical Issues

Question: I am analyzing this compound by Gas Chromatography (GC) and see a peak for Diphenylamine. Why is this happening?

Answer: N-Nitrosodiphenylamine (an isomer of 4-NDPA) is known to be thermally labile and can decompose to Diphenylamine (DFA) at the high temperatures used in GC injection ports.[6] While 4-NDPA is generally more stable, thermal decomposition is still a possibility. Therefore, HPLC is the recommended analytical technique for the analysis of this compound to avoid thermally induced degradation.

Question: What are the potential degradation products of this compound that I should look for?

Answer: The primary degradation product to monitor for is Diphenylamine, which can be formed via denitrosation. Depending on the solvent and conditions, other degradation products may form. It is recommended to use a stability-indicating HPLC method to separate the parent compound from any potential degradants.

Data Presentation

Table 1: Qualitative Stability of this compound in Different Solvent Systems (Inferred from available data and related compounds)

Solvent SystemStabilityRecommendations & Remarks
Aprotic Solvents
AcetonitrileGenerally GoodPreferred solvent for stock solutions and long-term storage at low temperatures.
Dimethyl Sulfoxide (DMSO)Fair to GoodSparingly soluble (1-10 mg/ml).[4] Use fresh solutions.
Protic Solvents
MethanolPoor to FairPotential for degradation, especially at room temperature and above.[3] Prepare fresh and store at 2-8°C for short-term use.
EthanolPoor to FairSimilar to methanol, potential for degradation. Prepare fresh.
IsopropanolFairN-Nitrosodiphenylamine (isomer) is reported to be temporarily stable in isopropanol.[6]
Aqueous Solutions
WaterPoorLow solubility.[1] Stability is pH-dependent.
Dilute Acid (e.g., HCl)PoorN-Nitrosodiphenylamine can rearrange to this compound.[6]

Experimental Protocols

Protocol: General Stability Study of this compound in a Selected Solvent

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under various conditions.

1. Materials:

  • This compound (of known purity)
  • High-purity solvent (e.g., HPLC-grade Acetonitrile)
  • Class A volumetric flasks and pipettes
  • Amber HPLC vials
  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Ensure complete dissolution.

3. Experimental Conditions:

  • Aliquots of the stock solution should be transferred to amber HPLC vials.
  • Expose the samples to a matrix of conditions, including:
  • Temperature: Refrigerated (2-8°C), Room Temperature (25°C), Elevated Temperature (e.g., 40°C).
  • Light: Protected from light (wrapped in foil) and exposed to light (e.g., a photostability chamber).
  • Include a control sample stored at -20°C or -80°C, protected from light.

4. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

5. Analytical Method:

  • Use a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., near the absorbance maximum of 4-NDPA).
  • The method should be able to separate the this compound peak from any potential degradation products, such as Diphenylamine.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
  • Plot the percentage remaining versus time for each condition.
  • Identify and quantify any significant degradation products.

Visualizations

Stability_Factors cluster_factors Factors Influencing Stability Solvent Solvent System (Aprotic vs. Protic) Degradation Degradation Solvent->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure (UV/Visible) Light->Degradation pH pH pH->Degradation NDPA This compound (4-NDPA) NDPA->Degradation DPA Diphenylamine (Denitrosation) Degradation->DPA Other Other Degradants Degradation->Other Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Temp Temperature Study (2-8°C, 25°C, 40°C) Prep->Temp Light Photostability Study (Light vs. Dark) Prep->Light Time Sample at Time Points (0, 24, 48h...) Temp->Time Light->Time HPLC HPLC Analysis (Stability-Indicating Method) Time->HPLC Data Data Analysis (% Remaining, Degradants) HPLC->Data

References

Troubleshooting peak tailing in HPLC analysis of 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4-Nitrosodiphenylamine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal chromatographic peak is symmetrical and has a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound in reversed-phase HPLC can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase. This compound, being a weakly basic compound, can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing. Other potential causes include issues with the mobile phase, column, or the HPLC system itself.

Q3: What are the acceptable limits for peak tailing?

A3: The United States Pharmacopeia (USP) tailing factor, also known as the asymmetry factor, is a common measure of peak shape. A perfectly symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications. However, specific methods may have different requirements.

Q4: Can the sample solvent affect peak shape?

A4: Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to troubleshooting peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Assessment & Diagnosis

The first step is to determine the nature and extent of the peak tailing.

  • Observe the chromatogram: Is the tailing observed only for the this compound peak or for all peaks in the chromatogram?

  • Quantify the tailing: Calculate the USP tailing factor for the this compound peak.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Is tailing observed for all peaks? start->q1 all_peaks System-wide Issue q1->all_peaks Yes specific_peak Analyte-Specific Issue q1->specific_peak No check_extracolumn Check for Extra-Column Volume (tubing, fittings) all_peaks->check_extracolumn check_column_void Inspect for Column Void check_extracolumn->check_column_void check_detector Verify Detector Settings check_column_void->check_detector check_mobile_phase Evaluate Mobile Phase pH specific_peak->check_mobile_phase check_column_chem Assess Column Chemistry (Silanol Interactions) check_mobile_phase->check_column_chem check_sample_prep Review Sample Preparation (Solvent, Concentration) check_column_chem->check_sample_prep

Caption: A logical workflow to diagnose the root cause of peak tailing.

Step 2: Addressing Analyte-Specific Issues

If peak tailing is primarily observed for this compound, the issue is likely related to its chemical properties and interactions with the chromatographic system.

Potential Cause 1: Secondary Interactions with Silanol Groups

This compound has a predicted pKa of approximately -3.56, indicating it is a very weak base. However, the nitrogen atom in the diphenylamine structure can still interact with acidic silanol groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds.

Solutions:

  • Lower Mobile Phase pH: Reducing the mobile phase pH to below 3 will protonate the silanol groups (pKa ~3.5-4.5), minimizing their ability to interact with the analyte.[1] The addition of a small amount of an acidic modifier is recommended.

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a significant portion of the residual silanol groups. Using a well-end-capped C18 or C8 column can significantly improve the peak shape of basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, this approach may not be suitable for all detectors (e.g., mass spectrometry).

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade).

  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade).

  • Equilibrate the column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase composition for at least 15-20 column volumes.

  • Analyze the sample: Inject the this compound standard and observe the peak shape.

Table 1: Effect of Mobile Phase Additive on Peak Shape

Mobile Phase AdditiveExpected Tailing FactorRationale
None (Neutral pH)> 1.5Ionized silanols interact with the basic analyte.
0.1% Formic Acid (pH ~2.7)1.0 - 1.2Protonates silanols, reducing secondary interactions.
0.1% Phosphoric Acid (pH ~2.1)1.0 - 1.2Stronger acid, effectively protonates silanols.

Potential Cause 2: Sample Overload

Injecting too much sample onto the column can lead to peak distortion, including tailing.

Solutions:

  • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

  • Dilute the Sample: Reduce the concentration of this compound in the sample solution.

Potential Cause 3: Inappropriate Sample Solvent

As mentioned in the FAQs, a sample solvent stronger than the mobile phase can cause peak tailing. This compound is soluble in organic solvents like chloroform and DMSO, and sparingly soluble in water.[2][3]

Solutions:

  • Dissolve in Mobile Phase: The ideal approach is to dissolve the sample directly in the initial mobile phase composition.

  • Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. For reversed-phase HPLC, this would be a solvent with a higher polarity than the mobile phase.

Step 3: Addressing System-Wide Issues

If all peaks in the chromatogram are tailing, the problem is likely mechanical or related to the overall system setup.

Potential Cause 1: Extra-Column Volume

Dead volume in the system between the injector and the detector can cause band broadening and peak tailing.

Solutions:

  • Use Short, Narrow-Bore Tubing: Minimize the length and internal diameter of all connecting tubing.

  • Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not creating any dead space.

Potential Cause 2: Column Void or Contamination

A void at the head of the column or contamination of the column frit can distort the flow path and lead to poor peak shape for all analytes.

Solutions:

  • Reverse-Flush the Column: If the manufacturer's instructions permit, reverse-flushing the column may dislodge particulates from the inlet frit.

  • Use a Guard Column: A guard column installed before the analytical column can protect it from contamination.

  • Replace the Column: If a void is suspected or the column is old, replacement may be necessary.

Recommended HPLC Conditions for this compound

While a single standard method may not exist, the following conditions can serve as a good starting point for method development and troubleshooting.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommendation
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 280 nm
Injection Volume 5-10 µL
Sample Solvent Initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid)

Method Optimization Workflow

Optimization_Workflow start Initial Method with Peak Tailing step1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->step1 q1 Peak Shape Improved? step1->q1 step2 Try a Different End-Capped Column q1->step2 No end Optimized Method (Symmetrical Peak) q1->end Yes q2 Peak Shape Improved? step2->q2 step3 Reduce Sample Concentration / Injection Volume q2->step3 No q2->end Yes step3->end

Caption: A step-by-step workflow for optimizing the HPLC method to eliminate peak tailing.

References

Technical Support Center: Determination of 4-Nitrosodiphenylamine (4-NDPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analytical determination of 4-Nitrosodiphenylamine (4-NDPA).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of 4-NDPA.

Question: Why am I observing high or variable results for 4-NDPA in my samples?

Answer: High or variable results for 4-NDPA can stem from several sources of interference. A primary cause is the presence of N-Nitrosodiphenylamine (NDFA) and Diphenylamine (DFA) in the sample matrix.[1] NDFA is thermally unstable and can decompose to DFA, particularly at the high temperatures used in Gas Chromatography (GC) injection ports.[1] If DFA is already present in the sample, this decomposition will lead to erroneously high measurements.[1]

Additionally, NDFA can undergo a chemical transformation known as the Fischer-Hepp rearrangement in acidic conditions, converting it to the more stable 4-NDPA.[1] This can artificially inflate the concentration of 4-NDPA. To mitigate these interferences, it is crucial to use analytical techniques that can effectively separate 4-NDPA from NDFA and DFA. High-Performance Liquid Chromatography (HPLC) is often preferred over GC for this reason.[1]

Question: My 4-NDPA peak shows poor resolution or co-elutes with other components in my HPLC analysis. What should I do?

Answer: Poor chromatographic resolution is a common issue that can compromise the accuracy of 4-NDPA quantification. Several factors can contribute to this problem. The choice of HPLC column is critical; an ODS column with high inertness, such as an InertSustain AQ-C18, is recommended for retaining and separating highly polar compounds like nitrosamines.

To improve separation, you can adjust the HPLC parameters. This may include modifying the mobile phase composition, gradient program, flow rate, or column temperature.[1] For instance, using a mobile phase of methanol and water with a formic acid modifier can be effective. It is also essential to ensure your HPLC column is in good condition, as a degraded column can lead to poor peak shape and resolution.[1]

Question: I am using GC-TEA for analysis and observing unexpected peaks or a noisy baseline. What could be the cause?

Answer: While Gas Chromatography-Thermal Energy Analysis (GC-TEA) is a sensitive method for nitrosamine detection, it can be prone to certain interferences.[2][3] A noisy baseline or extraneous peaks can be caused by contamination from various laboratory products, such as plastics, which can contain nitrosamines as plasticizers.[4] It is imperative to use high-purity solvents and avoid plastic materials wherever possible.

Another consideration is the thermal stability of other nitrosamines in your sample. Some may be less stable than 4-NDPA and can degrade in the GC inlet, leading to unexpected peaks.[3] If you suspect interference, a cleanup step to remove interfering compounds prior to GC analysis is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for sample collection and storage to ensure the stability of 4-NDPA?

A1: Due to the potential for degradation, proper sample handling is critical. Samples should be protected from light and refrigerated or stored in a freezer as soon as possible after collection.[1] It is strongly recommended to analyze samples within a few days of collection. If longer storage is necessary, freezing is essential to maintain the integrity of the analyte.[1]

Q2: Which analytical technique is most suitable for the determination of 4-NDPA?

A2: The choice of analytical technique depends on the sample matrix and potential interferents. High-Performance Liquid Chromatography (HPLC), particularly with a UV or a mass spectrometry (MS) detector, is often the method of choice as it avoids the high temperatures that can cause the degradation of related nitrosamines like NDFA.[1][5] Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) or a mass spectrometer can also be used, but requires careful consideration of potential thermal degradation and may necessitate a sample cleanup step to remove interferents like Diphenylamine (DFA).[1][4]

Q3: Can other nitrosamines interfere with the determination of 4-NDPA?

A3: Yes, other nitrosamines can potentially interfere with the analysis, especially if they have similar retention times in chromatography. The specificity of the detector is key. A mass spectrometer offers high specificity and can help differentiate between various nitrosamines based on their mass-to-charge ratio.[5] A Thermal Energy Analyzer (TEA) is highly specific for the nitroso functional group.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Preparation:

    • Extract the sample with a suitable solvent such as methanol or acetonitrile.

    • Filter the extract through a 0.45 µm filter before injection.

    • If high levels of interfering substances are expected, a solid-phase extraction (SPE) cleanup may be necessary.

  • HPLC Conditions:

    • Column: InertSustain AQ-C18 (or equivalent ODS column)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • UV Detection: Monitor at 280 nm and 405 nm. 405 nm is near the UV absorption maximum for this compound.[1]

  • Calibration:

    • Prepare a series of at least three standard solutions of 4-NDPA in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: Potential Interferences and Mitigation Strategies

Potential InterferentAnalytical IssueRecommended Mitigation Strategy
N-Nitrosodiphenylamine (NDFA)Can rearrange to 4-NDPA in acidic conditions, leading to false positives.[1]Control sample pH. Use HPLC for separation.
Diphenylamine (DFA)Co-elution or interference in GC analysis due to thermal decomposition of NDFA.[1]Use HPLC to avoid high temperatures. If using GC, a cleanup step to remove DFA is necessary.[4]
Other NitrosaminesCo-elution in chromatographic methods.Optimize chromatographic conditions for better separation. Use a highly selective detector like a mass spectrometer or a TEA detector.
Matrix ComponentsCan cause ion suppression in MS or co-elution in chromatography.Implement a sample cleanup procedure such as solid-phase extraction (SPE).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination Sample Sample Collection (Protect from light, refrigerate) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Cleanup SPE Cleanup (Optional, for complex matrices) Filtration->Cleanup HPLC HPLC Separation (e.g., C18 column) Cleanup->HPLC Inject GC GC Separation (with caution for thermal degradation) Cleanup->GC Inject Detection Detection (UV, MS, or TEA) HPLC->Detection GC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the determination of this compound.

troubleshooting_logic Start Inaccurate 4-NDPA Results Check_Interference Potential Interference? Start->Check_Interference Check_Stability Sample Stability Issue? Start->Check_Stability Check_Method Analytical Method Issue? Start->Check_Method Interference_Source Identify Source: - NDFA/DFA presence - Matrix effects Check_Interference->Interference_Source Yes Stability_Source Review Handling: - Light exposure - Improper storage temperature Check_Stability->Stability_Source Yes Method_Source Evaluate Method: - Poor chromatography - Incorrect detector settings Check_Method->Method_Source Yes Mitigate_Interference Mitigation: - Use HPLC - Sample cleanup (SPE) Interference_Source->Mitigate_Interference Improve_Stability Corrective Action: - Store samples properly - Minimize time to analysis Stability_Source->Improve_Stability Optimize_Method Optimization: - Adjust HPLC/GC parameters - Column maintenance Method_Source->Optimize_Method

References

Technical Support Center: Optimizing the Fischer-Hepp Rearrangement for 4-Nitrosodiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fischer-Hepp rearrangement, specifically tailored for the synthesis of 4-Nitrosodiphenylamine. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their experiments, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Fischer-Hepp rearrangement of N-Nitrosodiphenylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inappropriate Acid Catalyst: The use of acids other than hydrochloric acid often results in significantly lower yields.[1][2]Use a solution of hydrogen chloride (HCl) in a suitable alcohol, such as methanol or ethanol.
Suboptimal Acid Concentration: Excessively high concentrations of acid (e.g., >10M sulfuric acid) can suppress the rearrangement reaction.[1]While a range of HCl concentrations can be effective, a molar ratio of up to 20 moles of HCl per mole of N-nitrosodiphenylamine is suggested. A common starting point is a 3:1 molar ratio of HCl to the nitrosamine.
Low Reaction Temperature: The reaction rate is temperature-dependent.Maintain the reaction temperature between 15°C and 55°C for optimal results. A reaction time of 30 minutes at 40°C has been shown to be effective.
Precipitation of this compound Hydrochloride: The hydrochloride salt of the product can precipitate out of solution and decompose.Ensure that the reaction conditions (solvent volume, temperature) are selected to keep the this compound hydrochloride dissolved throughout the reaction.
Formation of Side Products/Impurities Denitrosation: A common side reaction is the cleavage of the nitroso group, leading to the formation of the starting amine (diphenylamine).This is often in equilibrium with the rearrangement. Driving the reaction towards the desired product with appropriate acid concentration and temperature can minimize this. The addition of a "nitrite trap" like urea has been shown in some cases to have minimal effect on the main reaction, suggesting an intramolecular mechanism.[3]
Decomposition of Product: The this compound hydrochloride intermediate can be unstable.Avoid isolation of the hydrochloride salt. Proceed with neutralization shortly after the reaction is complete.
Difficulty in Product Purification Presence of Unreacted Starting Material: Incomplete reaction will leave N-nitrosodiphenylamine in the product mixture.Monitor the reaction by a suitable technique (e.g., TLC, HPLC) to ensure completion. If present, purification by column chromatography or recrystallization may be necessary.
Co-precipitation of Impurities: Rapid crystallization can trap impurities within the product crystals.For purification by recrystallization, allow the solution to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal acid catalyst for the Fischer-Hepp rearrangement of N-Nitrosodiphenylamine?

A1: Hydrochloric acid (HCl) is the most effective and commonly used catalyst for this rearrangement.[1][2] The use of other acids, such as sulfuric acid or hydrobromic acid, generally leads to lower yields of this compound.[4]

Q2: What is the proposed mechanism for the Fischer-Hepp rearrangement?

A2: The exact mechanism is not fully elucidated, but there is strong evidence to suggest that it is an intramolecular process.[1][3] This means the nitroso group migrates directly from the nitrogen atom to the para-position of the aromatic ring within the same molecule, rather than detaching and reattaching in a separate step.

Q3: What are the key experimental parameters to control for maximizing the yield?

A3: The key parameters to control are:

  • Acid Catalyst: Use of alcoholic hydrogen chloride.

  • Molar Ratio of HCl: A ratio of up to 20 moles of HCl per mole of N-nitrosodiphenylamine can be used.

  • Temperature: Maintain the reaction temperature in the range of 0°C to 65°C, with a preferred range of 15°C to 55°C.

  • Reaction Time: Reaction times can be up to 4 hours, but can be as short as 30 minutes at optimal temperatures and HCl concentrations.

  • Solubility of Intermediate: It is crucial to keep the this compound hydrochloride intermediate dissolved in the reaction medium to prevent its decomposition.

Q4: What are the common side products, and how can they be minimized?

A4: The primary side reaction is denitrosation, which results in the formation of diphenylamine.[5] This reaction is in equilibrium with the rearrangement. By optimizing the reaction conditions (using HCl, appropriate temperature and concentration), the equilibrium can be shifted towards the desired this compound product.

Q5: How can I purify the this compound product?

A5: After the reaction, the acidic mixture should be neutralized with a base. The this compound product can then be isolated. For further purification, recrystallization is a common method. While specific solvent systems for this compound are not extensively detailed in the provided literature, general principles of recrystallization should be applied. This involves finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common recrystallization solvents for nitrogen-containing aromatic compounds include ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/heptane.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound via the Fischer-Hepp rearrangement is not available in the provided search results, a general procedure can be outlined based on the information gathered.

General Procedure for Fischer-Hepp Rearrangement of N-Nitrosodiphenylamine:

  • Dissolution: Dissolve N-nitrosodiphenylamine in a suitable organic solvent. Aromatic hydrocarbons like benzene or toluene, or chlorinated hydrocarbons, can be used. The solvent choice should also consider the solubility of the resulting hydrochloride salt.

  • Acidification: To the solution, add an alcoholic solution of hydrogen chloride (e.g., methanolic HCl or ethanolic HCl). The molar ratio of HCl to N-nitrosodiphenylamine should be carefully controlled, with a range of 3:1 to 10:1 being a reasonable starting point.

  • Reaction: Maintain the reaction mixture at a controlled temperature, for instance, between 15°C and 55°C. The reaction progress should be monitored (e.g., by TLC or HPLC).

  • Work-up: Once the reaction is complete, the mixture is typically neutralized by adding it to an excess of an aqueous alkali solution (e.g., sodium hydroxide). This compound is soluble in alkaline solutions in its oxime form.

  • Isolation: The product can be precipitated from the alkaline solution by the addition of acid. The resulting solid can then be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

Fischer_Hepp_Workflow cluster_prep Reaction Preparation cluster_reaction Rearrangement cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve N-Nitrosodiphenylamine in an organic solvent C Add alcoholic HCl to nitrosamine solution A->C B Prepare alcoholic HCl solution B->C D Maintain temperature (e.g., 15-55°C) and stir C->D E Monitor reaction (e.g., TLC, HPLC) D->E F Neutralize with aqueous alkali E->F Upon completion G Precipitate product by adding acid F->G H Filter to isolate crude this compound G->H I Recrystallize from a suitable solvent H->I J Dry the pure This compound I->J

Caption: Experimental workflow for the Fischer-Hepp rearrangement.

Troubleshooting_Logic Start Low Yield? Cause1 Incorrect Acid? Start->Cause1 Check Solution1 Use Alcoholic HCl Cause1->Solution1 Yes Cause2 Suboptimal Temp./Conc.? Cause1->Cause2 No Solution2 Optimize Temp. (15-55°C) and HCl ratio Cause2->Solution2 Yes Cause3 Intermediate Precipitation? Cause2->Cause3 No Solution3 Ensure Intermediate Remains Dissolved Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Safe Disposal of 4-Nitrosodiphenylamine Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and disposal of 4-Nitrosodiphenylamine (CAS: 156-10-5) waste. It is intended for researchers, scientists, and drug development professionals who may encounter this substance during their work. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple health risks. It is considered a potential carcinogen and may cause cancer.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2] When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx).[3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A2: Appropriate PPE must be worn at all times when handling this chemical. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA regulations.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile-latex) are necessary to prevent skin contact.[4]

  • Body Protection: A lab coat, apron, or coveralls should be worn.[4][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[4]

Q3: How should I properly store this compound waste prior to disposal?

A3: Waste should be stored in tightly closed containers in a cool, well-ventilated area.[1] It must be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents (e.g., perchlorates, nitrates, peroxides).[1][4] All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents.

Q4: Can I dispose of small amounts of this compound waste down the sink?

A4: No. This compound is slightly soluble in water and is hazardous.[2][4] It must not be allowed to enter the sewage system.[2] Disposing of this chemical down the drain can lead to environmental contamination and is a violation of typical laboratory safety and environmental regulations.

Q5: What are the recommended methods for the final disposal of this compound waste?

A5: All waste containing this compound must be disposed of as hazardous waste according to local, regional, and national regulations.[1][6] The primary recommended method is collection by a licensed hazardous waste disposal company.[6] This waste is typically destroyed via high-temperature incineration in a facility equipped with a NOx scrubber.

Troubleshooting Guides

Issue: A small spill of this compound powder has occurred in the lab.

Solution:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE as described in the FAQ section.

  • Contain: Prevent the powder from spreading. For solid spills, you can proceed to the next step.

  • Clean-up:

    • For Solids: Do NOT dry sweep, as this can generate dust.[7] Moisten the spilled material first. The NOAA recommends dampening the solid spill with toluene.[3]

    • Carefully collect the dampened material using a scoop or absorbent paper and place it into a suitable, sealable container for disposal.[3]

  • Decontaminate: Wash the contaminated surface with toluene followed by a soap and water solution.[3]

  • Dispose: Seal all cleanup materials (contaminated gloves, absorbent paper, etc.) in a vapor-tight plastic bag or container.[3] Label it as hazardous waste and arrange for proper disposal.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[8]

Issue: My experiment generates a dilute solution containing this compound. Can I neutralize it in the lab before disposal?

Solution: For research-scale quantities, chemical degradation to less harmful products is a viable option before collection by waste management services. A documented method for degrading carcinogenic nitrosamines involves reduction to their corresponding amines.[9] This procedure should only be performed by trained personnel inside a chemical fume hood. See the detailed protocol below. For larger volumes, collect the solution as hazardous aqueous waste and consult your EHS office.

Data Presentation

Table 1: Chemical and Safety Data for this compound

PropertyData
CAS Number 156-10-5
Molecular Formula C₁₂H₁₀N₂O
Appearance Brown-green flakes, yellow to orange solid, or black powder.[4][10]
Solubility Slightly soluble in water; soluble in organic solvents.[4]
Hazard Statements H302: Harmful if swallowed.[2][11] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] Limited evidence of a carcinogenic effect.[4]
Incompatibilities Strong acids, strong bases, strong oxidizing agents.[1][4]
Decomposition Products Emits toxic fumes of nitrogen oxides (NOx) when heated.[3][4]

Experimental Protocols

Protocol: Lab-Scale Chemical Degradation of this compound Waste

This protocol describes a method for the chemical reduction of this compound to less hazardous amines, adapted from a published procedure for carcinogenic nitrosamines.[9]

Objective: To degrade this compound in waste solutions into less harmful amine compounds.

Materials:

  • This compound waste solution.

  • Aluminum-Nickel (Al-Ni) alloy powder (Raney nickel type).

  • Aqueous alkali solution (e.g., 2M Sodium Hydroxide).

  • Stir plate and magnetic stir bar.

  • Reaction flask (e.g., Erlenmeyer flask).

  • pH paper or meter.

  • Fume hood.

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure appropriate PPE is worn.

  • Reaction Setup: Place the this compound waste solution in the reaction flask with a magnetic stir bar.

  • Alkalinization: While stirring, slowly add the aqueous alkali solution until the mixture is strongly basic (pH > 12).

  • Addition of Reducing Agent: Carefully and slowly add small portions of the Al-Ni alloy powder to the stirring solution. The reaction is exothermic and may generate hydrogen gas; add the powder slowly to control the reaction rate. A typical ratio is a significant excess of the alloy powder to the estimated amount of nitrosamine.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the nitrosamine. For complete degradation, allow the reaction to proceed for several hours or overnight.

  • Quenching and Workup: Once the reaction is complete, let the metal particles settle.

  • Neutralization: Carefully decant the supernatant liquid. Neutralize it with a suitable acid (e.g., dilute HCl) to a pH between 6 and 8.

  • Disposal: The resulting amine solution, while less hazardous than the parent nitrosamine, should still be collected as hazardous aqueous waste for disposal according to institutional guidelines. The remaining metal sludge should be collected as solid hazardous waste.

Visualizations

WasteDisposalWorkflow start Waste Generation (this compound) decision_type Solid, Liquid, or Contaminated Sharps? start->decision_type solid_waste Collect in Labeled Solid Hazardous Waste Container decision_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container decision_type->liquid_waste Liquid sharps_waste Collect in Puncture-Proof Sharps Container decision_type->sharps_waste Sharps storage Store Securely in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_contact Contact EHS for Waste Pickup Request storage->ehs_contact end_disposal Final Disposal by Licensed Contractor (e.g., Incineration) ehs_contact->end_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

SpillCleanupProcedure spill Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->ppe contain Contain Spill Prevent Spread ppe->contain cleanup Dampen Solid with Toluene & Collect Material contain->cleanup decontaminate Decontaminate Spill Area (Toluene then Soap/Water) cleanup->decontaminate dispose Package & Label all Cleanup Waste decontaminate->dispose report Report to EHS / Supervisor dispose->report

Caption: Step-by-step workflow for the safe cleanup of a this compound solid spill.

References

Validation & Comparative

A Comparative Guide to HPLC and HPTLC Methods for the Quantification of 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Nitrosodiphenylamine, a potential impurity and degradation product, is critical for ensuring the safety and stability of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for this purpose, supported by experimental data and protocols.

Performance Comparison of Analytical Methods

The choice between HPLC and HPTLC for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

Table 1: Comparison of HPLC-UV and HPTLC for this compound Quantification

ParameterHPLC-UVHPTLCSource(s)
Principle Partition ChromatographyAdsorption Chromatography[1]
Stationary Phase Reversed-phase (e.g., C18, CN)Silica Gel[1][2]
Detection UV-Vis DetectorDensitometry (UV at 254 nm)[2][3]
LOD/LOQ Typically in the ng/mL to low µg/mL rangeComparable to HPLC, with detection in the nanogram range per spot[2][3][4]
**Linearity (R²) **≥ 0.999> 0.9975[1][3]
Precision (RSD) Typically < 2%Good, with results showing high agreement with HPLC[3]
Accuracy/Recovery Typically within 98-102%Good similarity to HPLC results[3]
Sample Throughput SequentialHigh (multiple samples per plate)[1]
Solvent Consumption HigherLower[1]

Experimental Protocols

Detailed methodologies for both HPLC-UV and HPTLC are provided below. These protocols are based on established methods for nitrosamine analysis and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from the OSHA methodology for N-nitrosodiphenylamine, which is capable of separating its rearrangement product, this compound[2].

1. Instrumentation and Conditions:

  • HPLC System: An HPLC equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: DuPont Zorbax CN (4.6 mm x 25 cm) or equivalent reversed-phase column[2].

  • Mobile Phase: Isocratic elution with an appropriate solvent system (e.g., a mixture of methanol and water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • UV Detection: Monitoring at 405 nm, which is near the UV absorption maximum for this compound[2]. A secondary wavelength, such as 280 nm, can also be used.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

3. Method Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the separation of this compound from its parent compound, N-nitrosodiphenylamine, and other potential impurities[2].

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (R²) should be ≥ 0.999[1].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. For a related nitrosamine, the reliable quantitation limit was found to be 0.87 µg per sample[2].

  • Accuracy: Determined by spiking a known amount of this compound into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a homogeneous sample and expressing the results as the relative standard deviation (RSD).

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is based on the analysis of N-nitrosodiphenylamine and is suitable for the qualitative and quantitative determination of this compound[3][5].

1. Instrumentation and Conditions:

  • HPTLC System: An HPTLC system including an automatic sample applicator (e.g., Linomat 5), a developing chamber, and a densitometric scanner[5].

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[5].

  • Mobile Phase: A mixture of toluene and acetone[3]. The exact ratio should be optimized for best separation.

  • Sample Application: Apply standards and samples as bands or spots using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the dried plate with a densitometer at 254 nm[3].

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare standard solutions of this compound in acetonitrile in a concentration range of 0.2-1.4% or as required by the sample concentration[6].

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., acetonitrile), filter, and apply directly to the HPTLC plate.

3. Method Validation Parameters:

  • Specificity: Confirmed by comparing the Rf values and spectra of the analyte in the sample to that of the standard.

  • Linearity: A calibration curve is constructed by plotting the peak area against the amount of standard applied. Correlation coefficients (R²) are typically > 0.9975[6].

  • LOD and LOQ: Determined by applying decreasing amounts of the standard solution until the detection and quantification limits are reached.

  • Accuracy: Assessed by the recovery of spiked samples.

  • Precision: Determined by analyzing multiple applications of the same standard or sample. Comparative studies have shown that 58% of HPTLC results show full agreement with HPLC results at 254 nm, with the remaining 42% showing a difference of up to ±0.01%[3][5].

Workflow Visualizations

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity end_node Validated Method linearity Linearity & Range (Correlation Coefficient) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise Ratio) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (RSD %) accuracy->precision robustness Robustness (Deliberate Variations) precision->robustness robustness->end_node

References

A Comparative Guide to the Synthesis of 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of 4-Nitrosodiphenylamine (4-NDPA) is a critical consideration. This intermediate is pivotal in the synthesis of various organic compounds, including antioxidants and antiozonants for the rubber industry. This guide provides a detailed comparison of the primary industrial synthesis routes for 4-NDPA, offering quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in methodological selection and process optimization.

Comparison of Synthesis Routes

The industrial synthesis of this compound is predominantly achieved through three distinct methods: the Diphenylamine (Ouchi) process, the Nitrobenzene method, and the Carbanilide method. Each route presents a unique profile of advantages and disadvantages concerning yield, reaction conditions, and environmental impact.

ParameterDiphenylamine (Ouchi) ProcessNitrobenzene MethodCarbanilide Method
Starting Materials Diphenylamine, Sodium NitriteNitrobenzene, AnilineCarbanilide, Nitrobenzene, Aniline
Key Intermediates N-Nitrosodiphenylamine--
Catalyst/Reagent H₂SO₄, Alcoholic HClTetramethylammonium hydroxide, NaOHSodium hydroxide
Reaction Temperature 15-65 °C[1][2]50-100 °C[3]80 °C[4]
Reaction Time 0.5-4 hours[1][2]1-3 hours[3]7 hours[4]
Yield (%) 83-93%[1][5]81.3-86.3% (of mixed products)[6]Not explicitly reported for 4-NDPA alone
Purity (Melting Point) 142-147 °C[1][5]Not specifiedNot specified
Advantages High yield and purity, well-established process.[6]Greener process with fewer waste streams, readily available starting materials.[6]Avoids the use of nitrites.
Disadvantages Generation of significant wastewater, use of corrosive acids.[4][6]Produces a mixture of 4-nitrodiphenylamine and this compound requiring separation.Longer reaction time, requires regeneration of carbanilide.[4]

Reaction Pathways

The chemical transformations for each synthesis route are visualized below using the DOT language.

Diphenylamine (Ouchi) Process

This is a two-step process involving the nitrosation of diphenylamine followed by an acid-catalyzed Fischer-Hepp rearrangement.[4][5][7]

G DPA Diphenylamine NNDPA N-Nitrosodiphenylamine DPA->NNDPA Nitrosation NaNO2 NaNO₂ / H₂SO₄ NDPA This compound NNDPA->NDPA Rearrangement HCl Alcoholic HCl (Fischer-Hepp Rearrangement)

Caption: Diphenylamine Process Workflow

Nitrobenzene Method

This method involves the direct condensation of nitrobenzene and aniline in the presence of a strong base to yield a mixture of 4-nitrodiphenylamine and this compound.[6]

G Nitrobenzene Nitrobenzene Product_Mixture 4-Nitrodiphenylamine & This compound Nitrobenzene->Product_Mixture Aniline Aniline Aniline->Product_Mixture Base Base (e.g., TMAH, NaOH) Base->Product_Mixture Condensation

Caption: Nitrobenzene Method Workflow

Carbanilide Method

In this route, carbanilide reacts with nitrobenzene, and aniline is added to regenerate the carbanilide in the reaction cycle.[4]

G Carbanilide Carbanilide Product_Mixture 4-Nitrodiphenylamine & This compound Carbanilide->Product_Mixture Nitrobenzene Nitrobenzene Nitrobenzene->Product_Mixture Aniline Aniline Regenerated_Carbanilide Regenerated Carbanilide Aniline->Regenerated_Carbanilide Regeneration Base Base (e.g., NaOH) Base->Product_Mixture Reaction Regenerated_Carbanilide->Carbanilide Recycled

Caption: Carbanilide Method Workflow

Experimental Protocols

Diphenylamine (Ouchi) Process: Nitrosation and Fischer-Hepp Rearrangement

1. Nitrosation of Diphenylamine:

  • To a solution of diphenylamine (55.5 g) in benzene, add a solution of concentrated sulfuric acid (33 g) in water (200 ml).

  • With vigorous stirring, add a solution of sodium nitrite (24.8 g) in water (180 ml) dropwise below the surface of the reaction mixture.

  • Maintain the reaction temperature at 15-17 °C.

  • Continue stirring for a total reaction time of 30 minutes.

  • After the reaction is complete, separate the phases. The benzene phase containing N-nitrosodiphenylamine is used in the next step.[1]

2. Fischer-Hepp Rearrangement:

  • Prepare a solution of hydrogen chloride (e.g., 40-80 g) in methanol.

  • Continuously pump the benzene solution of N-nitrosodiphenylamine and the methanolic HCl solution into a temperature-controlled reactor.

  • Maintain the reaction temperature between 25-40 °C.[1][2] The reaction time can be up to 4 hours, but shorter times of around 30 minutes are achievable at higher temperatures.[1][2]

  • The resulting this compound hydrochloride remains in solution.

  • Neutralize the reaction mixture with an aqueous alkali solution (e.g., sodium hydroxide) to precipitate the free this compound.

  • The product can be recovered by filtration.[1]

Nitrobenzene Method
  • Dissolve phthalic anhydride and aniline in cyclohexane and react in a microchannel reactor at 160 °C for 60 minutes to obtain an o-carboxybenzanilide solution.[3]

  • Introduce an aqueous solution of tetramethylammonium hydroxide and sodium hydroxide, nitrobenzene, and the o-carboxybenzanilide solution into a microchannel reactor.

  • Carry out the condensation reaction at a temperature between 50-100 °C for 1-3 hours.[3]

  • After the reaction, mix the resulting solution with a sodium hydroxide solution to hydrolyze the intermediate.

  • Separate the aqueous and organic phases.

  • Distill the organic phase under reduced pressure to remove the solvent and unreacted aniline, yielding a mixture of 4-nitrodiphenylamine and this compound.[6]

Carbanilide Method
  • To a three-necked flask equipped with a condenser and agitator, add carbanilide (1.0 g, 4.7 mmol), nitrobenzene (5.8 g, 47 mmol), aniline (4.4 g, 47 mmol), and dimethyl sulfoxide (20 ml).

  • Add sodium hydroxide (1.1 g, 28 mmol) to the solution in three portions at one-hour intervals.

  • Heat the reaction mixture to 80 °C under an oxygen atmosphere and maintain for 7 hours.[4]

  • The product is a mixture of 4-nitrodiphenylamine and this compound. Further purification is required to isolate this compound.

References

Efficacy of 4-Nitrosodiphenylamine as a corrosion inhibitor versus other organic compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the perpetual battle against material degradation, organic corrosion inhibitors stand as a critical line of defense, particularly in acidic environments encountered in numerous industrial processes. While a vast array of organic compounds demonstrate inhibitory properties, a comprehensive comparison is essential for researchers and industry professionals to select the most effective solution for their specific needs. This guide provides a comparative analysis of the efficacy of several organic corrosion inhibitors, with a particular focus on amine-based compounds, triazole derivatives, and thiosemicarbazones.

It is important to note that despite its historical use in other applications, publicly available, quantitative experimental data on the corrosion inhibition efficiency of 4-Nitrosodiphenylamine is notably scarce in peer-reviewed literature. Therefore, this guide will focus on comparing other well-documented organic inhibitors for which substantial experimental data exists.

Quantitative Comparison of Organic Corrosion Inhibitors

The following table summarizes the performance of various organic compounds as corrosion inhibitors for mild steel, primarily in hydrochloric acid (HCl) solutions. The data is compiled from various experimental studies and highlights the inhibition efficiency achieved under different conditions.

Inhibitor ClassSpecific CompoundConcentrationCorrosive MediumTemperature (°C)Experimental MethodInhibition Efficiency (%)
Amine-Based Hexamethylene tetramine (HMTA)500 ppm1 M HClAmbientThin Layer Activation89.8[1]
Aliphatic amine-functionalized perylene-diimide (PDINN)300 ppm1 M HClNot SpecifiedElectrochemical98.45[2][3]
Alkyl pyridine benzyl chloride quaternary family15 ppmSea Water55Weight Loss, LPR, PDP>90 (approx.)
Alkyl amines family15 ppmSea Water55Weight Loss, LPR, PDP>95 (approx.)[4]
Triazole Derivatives Ethyl 4-((4-hydroxyphenoxy)methyl)-1H-1,2,3-triazole-1-carboxylate1.0 x 10⁻³ M1.0 M HClNot SpecifiedEIS95.3[5]
4-((4-hydroxyphenoxy)methyl)-1H-1,2,3-triazole-1-carbohydrazide1.0 x 10⁻³ M1.0 M HClNot SpecifiedEIS95.0[5]
4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin75 ppm2 M HClNot SpecifiedWeight Loss95[6]
Thiosemicarbazone Derivatives 1-phenyl-4-(4-nitrophenyl)thiosemicarbazideNot Specified1.0 M HCl30Electrochemical~86[7]
Anisoin N(4)-methyl(phenyl) thiosemicarbazone100 ppm1 M HClNot SpecifiedEIS, PDP90.17[8]
Furoin N(4)-methyl(phenyl) thiosemicarbazone100 ppm1 M HClNot SpecifiedEIS, PDP99.17[8]
Halogen-substituted benzaldehyde thiosemicarbazonesVarious1 M HClNot SpecifiedWeight Loss, Electrochemical>95[9]

Experimental Protocols for Efficacy Evaluation

The data presented above is primarily derived from three key experimental techniques used to assess the performance of corrosion inhibitors. The methodologies for these tests are outlined below.

Experimental MethodProtocol
Weight Loss (Gravimetric) Method 1. Specimen Preparation: Mild steel coupons of known dimensions are cleaned, degreased, and weighed accurately. 2. Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period. 3. Post-Immersion Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. 4. Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP) 1. Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). 2. Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize. 3. Polarization Scan: The potential of the working electrode is scanned in both anodic and cathodic directions from the OCP at a slow, constant rate. 4. Data Analysis: The resulting current is measured, and Tafel plots (log current density vs. potential) are generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100.
Electrochemical Impedance Spectroscopy (EIS) 1. Electrochemical Cell Setup: The same three-electrode cell as in PDP is used. 2. AC Signal Application: A small amplitude sinusoidal AC voltage is applied to the working electrode at the OCP over a range of frequencies. 3. Impedance Measurement: The resulting AC current is measured to determine the impedance of the system at each frequency. 4. Data Analysis: The impedance data is often represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical interface, and the charge transfer resistance (R_ct) is a key parameter. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100.

Mechanism of Action: A Visual Representation

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in the molecular structure of these organic compounds facilitates their adsorption onto the metal surface.

G cluster_interface Metal-Solution Interface Inhibitor Inhibitor Molecules Metal_Surface Metal Surface (e.g., Steel) Inhibitor->Metal_Surface Adsorption Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Corrosive_Ions->Metal_Surface Corrosion Attack

Caption: General mechanism of corrosion inhibition by adsorption.

The experimental workflow for evaluating corrosion inhibitors typically follows a systematic process, from initial screening to detailed electrochemical analysis.

G A Inhibitor Synthesis/ Selection B Weight Loss Screening A->B Initial Evaluation C Electrochemical Testing (PDP, EIS) B->C Promising Candidates D Surface Analysis (SEM, AFM) C->D Mechanism Study E Efficacy Determination C->E D->E

Caption: Experimental workflow for corrosion inhibitor evaluation.

The logical relationship in the function of a mixed-type inhibitor, which affects both anodic and cathodic reactions, can be visualized as follows.

G Corrosion Corrosion Process Anodic Anodic Reaction (Metal Dissolution) Anodic->Corrosion Cathodic Cathodic Reaction (e.g., H₂ Evolution) Cathodic->Corrosion Inhibitor Mixed-Type Inhibitor Inhibitor->Anodic Inhibits Inhibitor->Cathodic Inhibits

Caption: Action of a mixed-type corrosion inhibitor.

Conclusion

While the specific corrosion inhibition performance of this compound remains largely undocumented in accessible scientific literature, a wealth of data exists for other organic compounds. Amine-based inhibitors, triazole derivatives, and thiosemicarbazones have all demonstrated high inhibition efficiencies, often exceeding 90%, for mild steel in acidic media. The choice of a particular inhibitor will depend on the specific operating conditions, including temperature, acid concentration, and the desired duration of protection. The experimental protocols outlined provide a standardized framework for the evaluation and comparison of new and existing corrosion inhibitors, ensuring reliable and reproducible results for researchers and engineers in the field. Future research could focus on filling the knowledge gap regarding the efficacy of this compound and other understudied diphenylamine derivatives as corrosion inhibitors.

References

The Double-Edged Sword: 4-Nitrosodiphenylamine's Legacy in Polymer Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 4-Nitrosodiphenylamine (4-NDPA) against modern antidegradants reveals a trade-off between performance enhancement and significant processing and safety concerns. While historically used as a vulcanization retarder and coupling agent in rubber compounding, its propensity to dramatically reduce scorch safety and form carcinogenic nitrosamines has led to its replacement by more advanced and safer alternatives.

This guide provides a comprehensive comparison of this compound with contemporary antidegradants, supported by a review of historical applications and modern experimental data. It is intended for researchers, scientists, and professionals in the polymer and drug development industries to understand the evolution of polymer stabilization and the performance characteristics of various additives.

Performance Comparison: 4-NDPA vs. Modern Alternatives

Historically, this compound was employed to improve the interaction between fillers like carbon black and the polymer matrix in elastomers, and to control the rate of vulcanization.[1] However, its practical application was hampered by a significant drawback: a drastic reduction in the scorch time, which is the period a rubber compound can be processed at a given temperature before vulcanization begins.[1] This severely limits the processability of the rubber.

Modern antidegradants, such as p-phenylenediamines (e.g., 6PPD) and quinolines (e.g., TMQ), offer superior performance without the processing challenges and health risks associated with 4-NDPA. The following tables summarize the comparative performance based on available data for modern alternatives and qualitative historical information for 4-NDPA.

Performance Metric This compound (Historical) N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)
Primary Function Vulcanization Retarder, Coupling AgentAntiozonant, Antioxidant, Anti-flex cracking agentAntioxidant (especially heat aging)
Scorch Safety Very Poor (dramatically reduces scorch time)[1]GoodExcellent
Antiozonant Protection NegligibleExcellentPoor
Antioxidant Protection (Heat) ModerateGoodExcellent
Flex-Cracking Resistance PoorExcellentModerate
Staining/Discoloration StainingStaining and DiscoloringGenerally non-staining
Health & Safety Concerns Forms carcinogenic N-nitrosaminesCan cause skin sensitizationLow toxicity

Experimental Protocols for Antidegradant Evaluation

The evaluation of antidegradants in polymer matrices involves a series of standardized tests to quantify their effectiveness in preventing degradation and their impact on the physical and mechanical properties of the material.

Rheological Properties Assessment
  • Purpose: To determine the effect of the antidegradant on the curing characteristics of the rubber compound.

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure: A sample of the uncured rubber compound containing the antidegradant is placed in the MDR and subjected to a specified temperature and oscillation. The torque required to oscillate the die is measured over time.

  • Key Parameters Measured:

    • Minimum Torque (ML): Indicates the viscosity of the uncured compound.

    • Maximum Torque (MH): Relates to the stiffness or modulus of the fully cured compound.

    • Scorch Time (ts2): The time it takes for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal curing time.

Mechanical Properties Testing
  • Purpose: To evaluate the effect of the antidegradant on the strength, elasticity, and durability of the vulcanized polymer.

  • Apparatus: Universal Testing Machine (UTM).

  • Procedure: Dumbbell-shaped specimens of the cured rubber are stretched at a constant rate until they break.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%), indicating the stiffness of the material.

Accelerated Aging Tests
  • Purpose: To simulate the long-term effects of environmental factors on the polymer and assess the protective capability of the antidegradant.

  • Types of Aging:

    • Thermal Aging: Samples are exposed to elevated temperatures in an oven for a specified duration.

    • Ozone Aging: Samples are placed in an ozone chamber with a controlled concentration of ozone.

  • Evaluation: The mechanical properties of the aged samples are tested and compared to the unaged samples. The percentage retention of properties is calculated to determine the antidegradant's effectiveness.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical mechanism of amine-based antidegradants, the problematic pathway of 4-NDPA, and a typical experimental workflow for antidegradant evaluation.

experimental_workflow cluster_compounding 1. Material Compounding cluster_testing 2. Performance Evaluation A Polymer Matrix (e.g., Natural Rubber) Mixer Internal Mixer A->Mixer B Fillers (e.g., Carbon Black) B->Mixer C Curing Agents (e.g., Sulfur) C->Mixer D Antidegradant (Test Sample) D->Mixer MDR Rheological Testing (MDR) Mixer->MDR Curing Curing/Vulcanization MDR->Curing UTM Mechanical Properties (UTM) Curing->UTM Aging Accelerated Aging (Oven/Ozone) Curing->Aging Aged_UTM Post-Aging Mechanical Testing Aging->Aged_UTM amine_antioxidant_mechanism Polymer Polymer Chain (RH) ROO Peroxy Radical (ROO•) Polymer->ROO Oxidation ROO->Polymer Chain Scission/Crosslinking Amine Amine Antioxidant (AmH) ROO->Amine H• Abstraction ROOH Hydroperoxide (ROOH) Amine->ROOH Am Stabilized Radical (Am•) Amine->Am Am->ROO Radical Trapping Products Non-Radical Products Am->Products ndpa_mechanism NDPA This compound PolymerRadical Polymer Radical (R•) NDPA->PolymerRadical Radical Scavenging SecondaryAmine Secondary Amine Impurity/Byproduct NDPA->SecondaryAmine Decomposition/Reaction Nitroxide Stable Nitroxide Radical PolymerRadical->Nitroxide NitrosatingAgent Nitrosating Agent (e.g., NOx) Nitrosamine N-Nitrosamine (Carcinogenic) NitrosatingAgent->Nitrosamine SecondaryAmine->NitrosatingAgent Nitrosation

References

Benchmarking 4-Nitrosodiphenylamine synthesis against patented industrial processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of patented industrial synthesis routes for 4-Nitrosodiphenylamine (4-NODPA), a key intermediate in the production of antioxidants, antiozonants, and other specialty chemicals. The following sections detail the experimental protocols, quantitative performance data, and logical workflows of the predominant manufacturing processes, offering a benchmark for laboratory-scale synthesis and process development.

Comparative Analysis of Synthesis Processes

The industrial production of this compound is dominated by two primary strategies: the classical Fischer-Hepp rearrangement and various iterations of condensation reactions. Each approach carries distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact. The following table summarizes the key quantitative data extracted from patented processes and relevant scientific literature.

Process Key Reactants Catalyst/Reagents Solvent Temperature (°C) Reaction Time Yield (%) Selectivity (%) Key Patent/Reference
Fischer-Hepp Rearrangement N-NitrosodiphenylamineAlcoholic Hydrogen ChlorideMethanol, Ethanol0 - 65Up to 4 hours~88%HighUS4034042A[1]
Aniline & Nitrobenzene Condensation Aniline, NitrobenzeneComposite Alkali (e.g., Tetramethylammonium Hydroxide, NaOH)- (Excess Aniline)50 - 90Continuous>99% (Nitrobenzene Conversion)>97%CN1253428C[2]
Carbanilide & Nitrobenzene Condensation Carbanilide, Nitrobenzene, AnilineAlkali Metal Hydroxide (e.g., NaOH)DMSO, DMF, NMP50 - 80Not Specified"Very High"HighUS6137010A[3]
Protected Aniline Condensation Aniline, Phthalic Anhydride, NitrobenzeneTetramethylammonium Hydroxide, NaOHCyclohexane50 - 1500.5 - 5 hours>75%HighCN109232275B[4]

Experimental Protocols

Below are detailed methodologies for two of the most prominent industrial synthesis routes for this compound.

Synthesis via Fischer-Hepp Rearrangement

This process involves the acid-catalyzed intramolecular rearrangement of N-Nitrosodiphenylamine. The key challenge in this process is managing the stability of the this compound hydrochloride intermediate to prevent decomposition.[1]

Materials:

  • N-Nitrosodiphenylamine (N-NDPA)

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas)

  • Aqueous Sodium Hydroxide solution

Procedure:

  • A solution of N-Nitrosodiphenylamine in anhydrous methanol is prepared in a glass-lined reactor equipped with a stirrer, thermometer, and gas inlet.

  • The solution is cooled to 0-10°C.

  • Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 20°C. The molar ratio of HCl to N-NDPA is crucial and should be controlled to keep the resulting this compound hydrochloride in solution.[1]

  • The reaction mixture is stirred at a controlled temperature, typically between 15°C and 55°C, for a period of up to four hours to facilitate the rearrangement.[1]

  • Upon completion of the reaction, the acidic solution is carefully neutralized with a pre-cooled aqueous sodium hydroxide solution to precipitate the free this compound.

  • The precipitated product is filtered, washed with water to remove inorganic salts, and dried under vacuum.

Synthesis via Continuous Condensation of Aniline and Nitrobenzene

This modern industrial process offers high throughput and selectivity by reacting aniline and nitrobenzene in the presence of a composite alkali catalyst in a continuous flow system.[2]

Materials:

  • Aniline

  • Nitrobenzene

  • Composite Alkali Catalyst (e.g., aqueous solution of tetramethylammonium hydroxide and sodium hydroxide)

Procedure:

  • Aniline and nitrobenzene are fed into a continuous reactor system, which may consist of one or more stirred-tank reactors and forced heat exchangers.[2]

  • The composite alkali catalyst is introduced into the reactor at a controlled rate. The molar ratio of hydroxide ions to nitrobenzene is maintained between 1:4 and 4:1.[2]

  • The reaction is carried out at a temperature between 50°C and 90°C and under a pressure of 0.005-0.1 MPa.[2]

  • Water formed during the condensation reaction is continuously removed through a dehydration unit to drive the equilibrium towards product formation.[2]

  • The reaction mixture, containing 4-Nitrodiphenylamine and this compound, is continuously withdrawn from the reactor.

  • The product stream is then subjected to a separation and purification process to isolate the this compound.

Process and Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis methods.

Fischer_Hepp_Rearrangement N_NDPA N-Nitrosodiphenylamine Rearrangement Rearrangement Reaction N_NDPA->Rearrangement MeOH_HCl Alcoholic HCl Solution MeOH_HCl->Rearrangement Intermediate 4-NODPA Hydrochloride (in solution) Rearrangement->Intermediate Neutralization Neutralization (NaOH) Intermediate->Neutralization Filtration Filtration & Washing Neutralization->Filtration Product This compound Drying Drying Filtration->Drying Drying->Product

Caption: Fischer-Hepp Rearrangement Workflow

Synthesis_Pathway_Comparison cluster_Fischer_Hepp Fischer-Hepp Route cluster_Condensation Condensation Route DPA Diphenylamine Nitrosation Nitrosation (NaNO2, Acid) DPA->Nitrosation N_NDPA N-Nitrosodiphenylamine Nitrosation->N_NDPA Rearrangement Rearrangement (Alcoholic HCl) N_NDPA->Rearrangement NODPA1 This compound Rearrangement->NODPA1 Aniline Aniline Condensation Condensation (Base Catalyst) Aniline->Condensation Nitrobenzene Nitrobenzene Nitrobenzene->Condensation NODPA2 This compound Condensation->NODPA2

Caption: Comparison of Synthesis Pathways

References

A Comparative Analysis of the Antioxidant Activity of 4-Nitrosodiphenylamine and Hindered Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 4-Nitrosodiphenylamine and hindered phenols. While hindered phenols are well-established antioxidants with a wealth of supporting experimental data, information on the specific antioxidant activity of this compound is limited in publicly available scientific literature. This guide summarizes the known antioxidant mechanisms and available data for both compound classes, alongside detailed experimental protocols for key antioxidant assays.

Introduction

Mechanism of Antioxidant Action

Hindered Phenols:

Hindered phenols, such as Butylated Hydroxytoluene (BHT), act as primary antioxidants. Their mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The bulky substituents (typically tert-butyl groups) ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, preventing it from initiating further radical chain reactions and enhancing its stability. This allows them to effectively scavenge peroxy radicals, which are key intermediates in lipid peroxidation.[1]

This compound:

The precise mechanism of antioxidant activity for this compound is not as well-elucidated as that of hindered phenols. As a derivative of diphenylamine, it is plausible that it can donate a hydrogen atom from its secondary amine group to scavenge free radicals. However, the presence of the nitroso group significantly influences its chemical properties. The metabolism of N-nitrosamines, the class of compounds to which this compound belongs, primarily involves cytochrome P450-mediated reactions.[2] This metabolic activation is often associated with the generation of reactive intermediates and carcinogenic activity, rather than potent antioxidant effects.[2][3]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant activity of this compound and hindered phenols using standardized assays are scarce in the available literature. The following tables present a summary of reported antioxidant activity for Butylated Hydroxytoluene (BHT), a representative hindered phenol. No directly comparable quantitative data for this compound was found in the course of this review.

Table 1: DPPH Radical Scavenging Activity of BHT

CompoundIC50 (µg/mL)Reference
Butylated Hydroxytoluene (BHT)36[4]
Butylated Hydroxytoluene (BHT)3.08[5]
Butylated Hydroxytoluene (BHT)23[6]
Butylated Hydroxytoluene (BHT)202.35[7]

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of BHT

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference
Butylated Hydroxytoluene (BHT)Data not consistently reported in TEAC values

TEAC: Trolox Equivalent Antioxidant Capacity. It measures the antioxidant capacity of a substance in comparison to the standard, Trolox.

Table 3: Lipid Peroxidation Inhibition by BHT

CompoundIC50 (µM)Assay SystemReference
Butylated Hydroxytoluene (BHT)Not explicitly reported in the reviewed abstracts

IC50: The concentration of the antioxidant required to inhibit lipid peroxidation by 50%.

Note on this compound Data: Extensive searches for quantitative data on the DPPH, ABTS, and lipid peroxidation inhibition assays for this compound did not yield specific IC50 or TEAC values from peer-reviewed studies. The majority of literature focuses on its industrial applications and toxicological profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the antioxidant properties of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., this compound or a hindered phenol) and a standard antioxidant (e.g., BHT or Trolox) in methanol.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance caused by the sample to that of a Trolox standard curve.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Preparation of Lipid Source: A lipid-rich source, such as a tissue homogenate (e.g., rat liver) or a linoleic acid emulsion, is used.

  • Induction of Peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as a ferrous sulfate/ascorbate system.

  • Sample Incubation: The lipid source is incubated with the pro-oxidant in the presence and absence (control) of the test antioxidant at various concentrations.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group. The IC50 value can then be determined.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antioxidant mechanism of hindered phenols and the metabolic pathway of N-nitrosamines.

Hindered_Phenol_Antioxidant_Mechanism ROO_radical Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H• donation Hindered_Phenol Hindered Phenol (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Hindered_Phenol->Phenoxyl_Radical H• donation Termination Chain Termination Phenoxyl_Radical->Termination

Caption: Antioxidant mechanism of a hindered phenol.

N_Nitrosamine_Metabolism Nitrosodiphenylamine This compound CYP450 Cytochrome P450 Enzymes Nitrosodiphenylamine->CYP450 Metabolic Activation Reactive_Intermediate Reactive Electrophilic Intermediates CYP450->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Alkylation Cellular_Damage Cellular Damage & Potential Carcinogenesis DNA_Adducts->Cellular_Damage

Caption: Metabolic activation pathway of N-nitrosamines.

Conclusion

Hindered phenols are well-characterized antioxidants that effectively scavenge free radicals, with a substantial body of evidence supporting their efficacy. In contrast, while this compound is used in applications where antioxidant properties are relevant, there is a significant lack of quantitative data from standardized antioxidant assays in the scientific literature. Furthermore, its metabolism is primarily associated with pathways that can lead to cellular damage.

For researchers and professionals in drug development, hindered phenols represent a class of compounds with predictable and potent antioxidant activity. The use of this compound as an antioxidant should be approached with caution due to the limited data on its efficacy and the well-documented concerns regarding its metabolic activation to potentially carcinogenic species. Further research is required to fully elucidate the antioxidant potential of this compound and to directly compare its activity with established antioxidants like hindered phenols under standardized conditions.

References

A Comparative Guide to the Synthesis of 4-Nitrosodiphenylamine: Assessing Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Nitrosodiphenylamine (4-NODPA) is a crucial precursor in the production of various industrial chemicals, including antioxidants and antiozonants for the rubber industry. This guide provides a comprehensive comparison of the most common synthesis protocols for 4-NODPA, with a focus on their cost-effectiveness, supported by experimental data and detailed methodologies.

This analysis delves into five primary synthesis routes: the direct condensation of aniline with nitrobenzene (Nitrobenzene Method), the classic Fischer-Hepp rearrangement, the use of carbanilide as a starting material (Carbanilide Method), a modified approach utilizing phthalic anhydride (Phthalic Anhydride Method), and the formanilide pathway (Formanilide Method). Each method's viability is assessed based on yield, reaction conditions, cost of raw materials, and operational complexity.

Comparative Analysis of Synthesis Protocols

The economic and practical feasibility of each 4-NODPA synthesis protocol varies significantly. The following tables summarize the key quantitative data for each method, offering a clear comparison to aid in the selection of the most appropriate protocol for specific research or industrial needs.

Table 1: Comparison of Reaction Parameters and Yields
Synthesis ProtocolKey ReactantsTypical Reaction Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)
Nitrobenzene Method Aniline, Nitrobenzene20 - 1503.5 - 6>97 (selectivity)
Fischer-Hepp Rearrangement N-Nitrosodiphenylamine, HCl0 - 650.5 - 483 - 88
Carbanilide Method Carbanilide, Nitrobenzene, Aniline50 - 805High selectivity & yield
Phthalic Anhydride Method Phthalic Anhydride, Aniline, Nitrobenzene50 - 100 (condensation)1.5 - 3 (condensation)>75 (up to 93.3)
Formanilide Method Formanilide, p-ChloronitrobenzeneNot specifiedNot specifiedNot specified
Table 2: Estimated Raw Material Cost Analysis
Raw MaterialAverage Price (USD/kg)
Aniline1.11 - 1.57
Nitrobenzene1.20
Diphenylamine2.50 - 7.30
Carbanilide[Custom synthesis, high cost]
Phthalic Anhydride0.89 - 1.45
Formanilide~1.00 (for large quantities)
p-Chloronitrobenzene~2.00 - 3.00
Tetramethylammonium Hydroxide (TMAH)~11.50 (as solution)
Sodium Hydroxide0.12 - 0.27
Hydrochloric Acid~0.10 - 0.23
Cyclohexane0.84 - 1.14

Detailed Experimental Protocols and Methodologies

A thorough understanding of the experimental procedures is crucial for replicating and optimizing these synthesis protocols. Below are detailed methodologies for the key synthesis routes.

Nitrobenzene Method

This method involves the direct condensation of aniline and nitrobenzene in the presence of a strong base and a phase-transfer catalyst. It is considered a relatively "green" process due to the avoidance of halogenated compounds.[1]

Experimental Protocol:

  • To a suitable reactor equipped with a stirrer, condenser, and a Dean-Stark trap, charge aniline and a phase-transfer catalyst such as tetramethylammonium hydroxide (TMAH).

  • Heat the mixture to azeotropically remove water.

  • After dehydration, adjust the temperature to the desired reaction temperature (typically between 70-90°C).

  • Slowly add nitrobenzene to the reaction mixture over a period of 3-5 hours.

  • Maintain the reaction mixture at the set temperature for an additional 1-2 hours after the addition is complete.

  • Upon completion, the reaction mixture contains 4-nitrodiphenylamine and this compound. The products can be isolated and purified using standard techniques such as crystallization or chromatography.

Fischer-Hepp Rearrangement

This classic method involves the acid-catalyzed rearrangement of N-nitrosodiphenylamine to this compound. While it can provide good yields, the process can be hazardous on an industrial scale due to the thermal instability of the hydrochloride intermediate.[2][3]

Experimental Protocol:

  • Dissolve N-nitrosodiphenylamine in a suitable organic solvent immiscible with water, such as benzene.

  • Prepare a solution of hydrogen chloride in an alcohol (e.g., methanol).

  • Mix the N-nitrosodiphenylamine solution with the alcoholic hydrogen chloride solution at a controlled temperature (e.g., 25-40°C).

  • The reaction time is typically short, ranging from 30 minutes to 2 hours.

  • It is crucial to maintain conditions where the resulting this compound hydrochloride remains in solution to prevent spontaneous decomposition.[2]

  • After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the free this compound.

  • The product is then collected by filtration, washed, and dried. A yield of 88% has been reported.[3]

Carbanilide Method

This method utilizes carbanilide (N,N'-diphenylurea) as a starting material, which reacts with nitrobenzene in the presence of a base. A key feature of some patented processes is the in-situ regeneration of carbanilide by the addition of aniline, which can improve the overall atom economy.[4]

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer and a condenser, combine carbanilide, nitrobenzene, a polar aprotic solvent (e.g., DMSO), and a strong base (e.g., sodium hydroxide).

  • Add aniline to the mixture. The molar ratio of aniline to carbanilide can be varied to optimize the yield and regeneration of carbanilide.[4]

  • Heat the reaction mixture to a temperature between 50-80°C and maintain for several hours (e.g., 5 hours).[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • After completion, the reaction mixture is worked up by extraction and the product is isolated. This method is reported to produce 4-NDPA and 4-NODPA with high selectivity.[4]

Phthalic Anhydride Method

This is a modification of the nitrobenzene method, designed to reduce the formation of by-products. Aniline is first reacted with phthalic anhydride to form o-carboxybenzanilide, which then reacts with nitrobenzene. This approach protects the amino group of aniline, preventing side reactions like the formation of azobenzene.[1][5]

Experimental Protocol:

  • Step 1: Ammonolysis of Phthalic Anhydride: Dissolve phthalic anhydride in an organic solvent such as cyclohexane. React this solution with aniline at an elevated temperature (e.g., 160°C) for about an hour to obtain an o-carboxybenzanilide solution.[5]

  • Step 2: Condensation Reaction: In a separate reactor, the o-carboxybenzanilide solution is mixed with nitrobenzene and an aqueous solution of a base (e.g., a mixture of tetramethylammonium hydroxide and sodium hydroxide).[5]

  • The condensation reaction is carried out at a temperature of 50-80°C for 1.5 to 3 hours.[5]

  • Step 3: Hydrolysis and Isolation: The resulting mixture is then treated with a sodium hydroxide solution to hydrolyze the intermediate and liberate the product. The organic phase is separated, and the solvent and unreacted aniline are removed by distillation to yield a mixture of 4-nitrodiphenylamine and this compound. A yield of 93.3% has been reported with this method.[1]

Visualization of Synthesis Workflows

To better illustrate the relationships and steps involved in these synthesis protocols, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow_Comparison cluster_Nitrobenzene Nitrobenzene Method cluster_FischerHepp Fischer-Hepp Rearrangement cluster_PhthalicAnhydride Phthalic Anhydride Method Aniline_N Aniline Condensation_N Condensation Aniline_N->Condensation_N Nitrobenzene_N Nitrobenzene Nitrobenzene_N->Condensation_N Base_N Base (e.g., TMAH) Base_N->Condensation_N Product_N 4-NODPA / 4-NDPA Condensation_N->Product_N N_Nitroso_FH N-Nitrosodiphenylamine Rearrangement_FH Rearrangement N_Nitroso_FH->Rearrangement_FH HCl_FH Alcoholic HCl HCl_FH->Rearrangement_FH Intermediate_FH 4-NODPA·HCl Rearrangement_FH->Intermediate_FH Neutralization_FH Neutralization Intermediate_FH->Neutralization_FH Product_FH 4-NODPA Neutralization_FH->Product_FH Aniline_PA Aniline Ammonolysis_PA Ammonolysis Aniline_PA->Ammonolysis_PA PhthalicAnhydride_PA Phthalic Anhydride PhthalicAnhydride_PA->Ammonolysis_PA Intermediate_PA o-carboxybenzanilide Ammonolysis_PA->Intermediate_PA Condensation_PA Condensation Intermediate_PA->Condensation_PA Nitrobenzene_PA Nitrobenzene Nitrobenzene_PA->Condensation_PA Base_PA Base Base_PA->Condensation_PA Hydrolysis_PA Hydrolysis Condensation_PA->Hydrolysis_PA Product_PA 4-NODPA / 4-NDPA Hydrolysis_PA->Product_PA

Caption: Comparative workflow of the Nitrobenzene, Fischer-Hepp, and Phthalic Anhydride methods.

Logical_Relationship_Cost_Yield Cost_Effectiveness Optimal Cost-Effectiveness High_Yield High Yield High_Yield->Cost_Effectiveness Low_Raw_Material_Cost Low Raw Material Cost Low_Raw_Material_Cost->Cost_Effectiveness Mild_Conditions Mild Reaction Conditions Mild_Conditions->Cost_Effectiveness Low_Waste Low Waste Generation Low_Waste->Cost_Effectiveness Nitrobenzene_Method Nitrobenzene Method Nitrobenzene_Method->High_Yield Nitrobenzene_Method->Low_Waste Phthalic_Anhydride_Method Phthalic Anhydride Method Phthalic_Anhydride_Method->High_Yield Phthalic_Anhydride_Method->Low_Raw_Material_Cost Fischer_Hepp Fischer-Hepp Fischer_Hepp->High_Yield Fischer_Hepp->Mild_Conditions Carbanilide_Method Carbanilide Method Carbanilide_Method->High_Yield

Caption: Factors influencing the cost-effectiveness of 4-NODPA synthesis protocols.

Conclusion and Recommendations

The selection of an optimal synthesis protocol for this compound is a multi-faceted decision that balances economic considerations with practical and safety concerns.

  • The Nitrobenzene Method stands out as a strong candidate for industrial-scale production due to its high selectivity, the use of readily available and relatively inexpensive raw materials, and its favorable environmental profile.[1]

  • The Phthalic Anhydride Method presents an innovative improvement on the Nitrobenzene Method, potentially offering higher yields by minimizing side reactions. The low cost of phthalic anhydride makes this an attractive option for cost-sensitive applications.[1][5]

  • The Fischer-Hepp Rearrangement , while a well-established and high-yielding laboratory method, poses significant safety challenges for large-scale synthesis due to the unstable intermediate. Its application may be best suited for smaller-scale research purposes where the hazards can be more easily managed.[2]

  • The Carbanilide Method can provide excellent yields and selectivity but is hampered by the high cost of the starting material. Processes that incorporate in-situ regeneration of carbanilide may mitigate this drawback, but the overall economic viability would need careful evaluation.[5]

  • The Formanilide Method is generally considered less favorable due to the use of corrosive halogenated compounds and the additional synthetic step required to produce formanilide.

For researchers and drug development professionals, the choice of synthesis protocol will ultimately depend on the specific requirements of their project, including the desired scale of production, purity specifications, available equipment, and cost constraints. For industrial applications, the Nitrobenzene and Phthalic Anhydride methods currently appear to offer the most promising balance of cost-effectiveness, efficiency, and environmental responsibility.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Nitrosodiphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring a safe working environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Nitrosodiphenylamine, a compound that is harmful if swallowed and can cause significant skin and eye irritation.[1][2] Animal studies also suggest it may have carcinogenic potential.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety protocols and to have the appropriate personal protective equipment (PPE) readily available.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionChemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand ProtectionNitrile-latex gloves.[3]
Skin ProtectionProtective apron and/or clothing.[3]
Respiratory ProtectionFor spill situations, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be required.[3]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation develops, seek medical attention.[3]

  • Skin Contact: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]

  • Ingestion: Call a poison control center. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. It is generally recommended to treat this substance as a hazardous waste.[4][5]

Step 1: Waste Classification

The generator of the chemical waste is responsible for determining if it is classified as a hazardous waste.[3] This determination should be made in accordance with the guidelines provided by the US Environmental Protection Agency (EPA) in 40 CFR Parts 261.3, as well as any state and local regulations.[3]

Step 2: Collection and Storage of Waste

  • Carefully collect the this compound waste, including any contaminated materials, into a suitable, clearly labeled, and sealable container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and bases.[3] Keep containers tightly closed and away from sources of ignition.[3]

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all personnel from the spill area who are not wearing appropriate protective equipment.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Containment: For solid spills, dampen the material with an appropriate solvent like toluene to prevent dust generation.[6]

  • Collection: Carefully sweep up or transfer the dampened material into a suitable container for disposal.[3][6] Use absorbent paper dampened with the same solvent to clean up any remaining residue.[6]

  • Decontamination: Wash the spill area with a soap and water solution.[6]

  • Ventilation: Ensure the area is well-ventilated.[3]

Step 4: Final Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • It is recommended to contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance and to ensure full compliance.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_spill Spill Response (If Applicable) cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, etc.) start->ppe spill_check Check for Spills ppe->spill_check collect_waste Collect Waste in a Labeled, Sealable Container spill_check->collect_waste No Spill evacuate Evacuate Area spill_check->evacuate Spill Occurs store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste classify_waste Classify as Hazardous Waste (per EPA/Local Regulations) store_waste->classify_waste control_ignition Remove Ignition Sources evacuate->control_ignition contain_spill Dampen and Contain Spill control_ignition->contain_spill collect_spill Collect Spilled Material for Disposal contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor classify_waste->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds end_disposal Arrange for Waste Pickup provide_sds->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.